molecular formula C5H5ClN2O B561440 4-Chloro-2-methylpyrimidin-5-ol CAS No. 103660-23-7

4-Chloro-2-methylpyrimidin-5-ol

Cat. No.: B561440
CAS No.: 103660-23-7
M. Wt: 144.558
InChI Key: UJYJIOPPWHATEZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrimidin-5-ol ( 103660-23-7) is an organic compound with the molecular formula C 5 H 5 ClN 2 O and a molecular weight of 144.56 g/mol . It belongs to the pyrimidine class of heterocyclic compounds, which are structures of significant interest in medicinal and agricultural chemistry due to their prevalence in nucleic acids and various bioactive molecules . The presence of both a chloro and a hydroxy substituent on the pyrimidine ring makes it a valuable synthon and building block for further chemical transformations . Researchers can utilize this compound in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. As a pyrimidine derivative, it serves as a key intermediate in exploring kinase inhibitors and other targeted therapies . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYJIOPPWHATEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and structure of 4-Chloro-2-methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 4-Chloro-2-methylpyrimidin-5-ol , a specialized heterocyclic scaffold used in medicinal chemistry.

A Versatile Scaffold for Heterocyclic Functionalization in Drug Discovery [1]

Executive Summary

4-Chloro-2-methylpyrimidin-5-ol is a bifunctional pyrimidine intermediate characterized by a reactive electrophilic center at the C4 position and a nucleophilic hydroxyl group at the C5 position.[1] Unlike 2- or 4-hydroxypyrimidines, which exist predominantly as lactams (keto-tautomers), the 5-hydroxy substitution pattern retains a phenolic character, enabling unique orthogonal functionalization strategies.[1] This scaffold is increasingly utilized in the synthesis of kinase inhibitors, GPR119 agonists, and other bioactive small molecules where the pyrimidine ring serves as a core linker.

Structural Characterization & Physicochemical Profile[3][4]

Chemical Identity[1][5]
  • IUPAC Name: 4-Chloro-2-methylpyrimidin-5-ol[1][2]

  • Synonyms: 4-Chloro-5-hydroxy-2-methylpyrimidine

  • SMILES: Cc1nc(O)c(Cl)nc1 (Note: Tautomeric forms may vary in solution)

Physicochemical Properties

The presence of the electron-withdrawing chlorine atom adjacent to the hydroxyl group, combined with the electron-deficient pyrimidine ring, significantly increases the acidity of the phenolic proton compared to phenol or unsubstituted 5-hydroxypyrimidine.

PropertyValue (Experimental/Predicted)Context
Appearance Off-white to pale yellow solidTypical for chloropyrimidines
Melting Point ~165–170 °C (Predicted)High due to intermolecular H-bonding
pKa (OH) 5.8 – 6.5 (Estimated)Significantly more acidic than phenol (pKa 10) due to diaza-ring electron withdrawal
LogP ~0.9 – 1.2Moderately lipophilic; Cl increases lipophilicity vs. parent
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents; soluble in aqueous base
Tautomeric Equilibrium

A critical structural feature of 4-Chloro-2-methylpyrimidin-5-ol is its tautomeric preference.[1]

  • C2/C4-OH Pyrimidines: Exist as lactams (NH-keto forms) due to the energetic stability of the amide-like resonance.[1]

  • C5-OH Pyrimidines: Cannot form a neutral keto-tautomer without disrupting aromaticity or forming a zwitterion.[1] Therefore, 4-Chloro-2-methylpyrimidin-5-ol exists predominantly in the phenolic (hydroxy) form .

Tautomerism cluster_0 Dominant Form (Phenolic) cluster_1 Disfavored Form (Zwitterionic/Keto) Node1 4-Chloro-2-methylpyrimidin-5-ol (Aromatic, Stable) Node2 NH-Keto Tautomer (Loss of Aromaticity) Node1->Node2  << Unfavorable >>  

Figure 1: Tautomeric preference of the 5-hydroxy scaffold. Unlike 4-hydroxypyrimidines, the 5-isomer retains the aromatic hydroxyl group.

Synthetic Routes & Manufacturing

Direct chlorination of 2-methylpyrimidine-4,5-diol is often non-selective.[1] The preferred synthetic strategy involves a protection-deprotection sequence to ensure regioselectivity at the C4 position.[1]

The Methoxy-Intermediate Route (Recommended)

This route utilizes 5-methoxy-2-methylpyrimidin-4-ol as the starting material, which allows for clean chlorination at C4 followed by ether cleavage.

Step 1: Chlorination [1][3]

  • Reagents: POCl₃ (Phosphorus oxychloride), N,N-Dimethylaniline (base catalyst).

  • Conditions: Reflux (80–100 °C), 2–4 hours.

  • Mechanism: Conversion of the C4-tautomeric carbonyl (lactam) into a chloro-imidate via a dichlorophosphate intermediate.[1]

  • Product: 4-Chloro-5-methoxy-2-methylpyrimidine.[4]

Step 2: Demethylation

  • Reagents: BBr₃ (Boron tribromide) in CH₂Cl₂ or HBr/Acetic Acid.

  • Conditions: 0 °C to Room Temperature (BBr₃) or Reflux (HBr).

  • Mechanism: Lewis acid-mediated cleavage of the methyl ether.[1]

  • Product: 4-Chloro-2-methylpyrimidin-5-ol.[1][5][2][4]

Synthesis Start 5-Methoxy-2-methylpyrimidin-4-ol (Starting Material) Inter 4-Chloro-5-methoxy-2-methylpyrimidine (Intermediate) Start->Inter POCl3, Reflux (Chlorination) Final 4-Chloro-2-methylpyrimidin-5-ol (Target Scaffold) Inter->Final BBr3, DCM (Demethylation)

Figure 2: Synthetic pathway ensuring regioselective chlorine installation.

Chemical Reactivity & Functionalization

This scaffold offers two distinct "handles" for medicinal chemists: the electrophilic C4-Cl and the nucleophilic C5-OH.[1]

Nucleophilic Aromatic Substitution (SₙAr) at C4

The C4 position is highly activated for SₙAr due to the ortho/para activation by the ring nitrogens.

  • Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

  • Selectivity: The C4-Cl is significantly more reactive than the C5-OH (which acts as a spectator or requires protection if using strong bases).[1]

  • Protocol Note: If using amine nucleophiles, the C5-OH may form an ammonium salt, temporarily protecting it. No external protection is usually required.[1]

O-Alkylation at C5

The C5-hydroxyl group can be alkylated to introduce solubility tails or linker domains.[1]

  • Reagents: Alkyl halides (R-X) + Base (K₂CO₃ or Cs₂CO₃).

  • Solvent: DMF or Acetone.[1]

  • Order of Operations: It is often strategic to perform the SₙAr reaction at C4 first (to avoid competing SₙAr of the alkoxide at C4), or to protect the OH if C4 functionalization requires harsh conditions.

Palladium-Catalyzed Cross-Coupling[1]
  • Suzuki-Miyaura: Coupling with aryl boronic acids at C4.[1]

  • Buchwald-Hartwig: Amination at C4 if SₙAr is sluggish (rarely needed for this highly activated scaffold).

Reactivity Center 4-Chloro-2-methylpyrimidin-5-ol SnAr SₙAr Product (C4-Amino/Thio) Center->SnAr Amines/Thiols (Heat, Base) Ether C5-Ether Derivative (O-Alkylation) Center->Ether R-X, K2CO3 (DMF) Biaryl C4-Aryl Derivative (Suzuki Coupling) Center->Biaryl Ar-B(OH)2 Pd Catalyst

Figure 3: Divergent reactivity map demonstrating orthogonal functionalization.

Experimental Protocols

Protocol A: SₙAr Displacement with Primary Amines

Objective: Synthesis of 4-amino-2-methylpyrimidin-5-ol derivatives.

  • Preparation: Dissolve 4-chloro-2-methylpyrimidin-5-ol (1.0 equiv) in anhydrous 1,4-dioxane or ethanol.

  • Reagent Addition: Add the amine (1.2 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Heat to 80 °C for 4–6 hours. Monitor by LC-MS (Target mass: M+Amine-HCl).[1]

  • Workup: Concentrate solvent. Dilute with water and adjust pH to ~5–6 to precipitate the product (if zwitterionic) or extract with Ethyl Acetate/Isopropanol (3:1).

  • Purification: Recrystallization from MeOH/Ether or Silica chromatography (DCM/MeOH gradient).

Protocol B: O-Alkylation (Williamson Ether Synthesis)

Objective: Capping the C5-hydroxyl.[1]

  • Preparation: Dissolve 4-chloro-2-methylpyrimidin-5-ol (1.0 equiv) in dry DMF.

  • Deprotonation: Add K₂CO₃ (1.5 equiv). Stir at RT for 15 min.[6]

  • Alkylation: Add alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at 60 °C for 2 hours.

  • Note: Ensure the alkyl halide is not a nucleophile strong enough to displace the C4-Cl (avoid thiolate-based alkylating agents).[1]

Applications in Drug Discovery

The 5-hydroxypyrimidine motif is a bioisostere for phenol and pyridine scaffolds, offering distinct H-bond donor/acceptor profiles.[1]

  • Kinase Inhibitors: The C4-amino/C5-ether substitution pattern mimics the ATP-binding hinge region interactions found in many kinase inhibitors.[1]

  • GPR119 Agonists: Used as a polar core to link lipophilic domains, improving metabolic stability compared to phenyl linkers.

  • Fragment-Based Design: The low molecular weight (144.56 Da) and dual vectors make it an ideal fragment for crystallographic screening.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Sensitization: Chloropyrimidines are potent electrophiles and potential skin sensitizers. Handle in a fume hood with nitrile gloves.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (hydrolysis of C4-Cl to C4-OH can occur over prolonged exposure to humid air).[1]

References

  • Structure & Properties: PubChem Compound Summary for CID 103660-23-7. National Center for Biotechnology Information (2026). Link

  • Synthetic Methodology: Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines. Beilstein J. Org.[1] Chem. (2021).[7][6][8] Link

  • Applications in GPR119: Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452). J. Med. Chem. (2014).[9][10] Link

  • Commercial Availability: BLD Pharm Product Data: 4-Chloro-2-methylpyrimidin-5-ol. Link

Sources

The Therapeutic Landscape of 4-Chloro-2-methylpyrimidin-5-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among the vast array of pyrimidine-based molecules, derivatives of 4-Chloro-2-methylpyrimidin-5-ol represent a promising, yet underexplored, class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and future prospects of these derivatives, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

The 4-Chloro-2-methylpyrimidin-5-ol Scaffold: A Privileged Starting Point

The 4-Chloro-2-methylpyrimidin-5-ol core possesses a unique combination of reactive sites that make it an attractive starting point for the synthesis of diverse chemical libraries. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The hydroxyl group at the 5-position can be readily derivatized, for instance, through O-alkylation, to generate a wide range of ether derivatives.[1] Furthermore, the pyrimidine ring itself can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl moieties.[2][3][4][5][6]

This inherent reactivity allows for a systematic exploration of the chemical space around the core scaffold, facilitating the optimization of biological activity and the development of structure-activity relationships (SAR).

Synthetic Strategies for Derivatization

The generation of a diverse library of 4-Chloro-2-methylpyrimidin-5-ol derivatives hinges on a robust and versatile synthetic platform. While a direct, one-pot synthesis of the core scaffold is not extensively documented in readily available literature, its construction can be envisaged through established pyrimidine synthesis methodologies. A plausible synthetic route to the parent 4-hydroxy-2-methylpyrimidine would involve the condensation of ethyl acetoacetate with urea, followed by chlorination to yield the desired 4-chloro intermediate. Subsequent derivatization can then be pursued through several key reactions:

Nucleophilic Substitution at the 4-Position

The chlorine atom at the C4 position of the pyrimidine ring is a key handle for introducing molecular diversity. It readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the synthesis of a wide range of 4-substituted derivatives.

Experimental Protocol: General Procedure for N-Arylation of 4-Chloroquinazolines (Adaptable for 4-Chloro-2-methylpyrimidin-5-ol)

This protocol is adapted from a method for the N-arylation of 4-chloroquinazolines and can be optimized for the target scaffold.[7][8]

  • Reaction Setup: In a microwave-safe vial, combine the 4-chloro-2-methylpyrimidin-5-ol derivative (1.0 equiv.), the desired aniline (1.2-1.5 equiv.), and a suitable solvent such as a mixture of THF and water.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to a temperature of 100-150 °C for 15-60 minutes. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-anilino-2-methylpyrimidin-5-ol derivative.

O-Alkylation of the 5-Hydroxyl Group

The hydroxyl group at the C5 position provides another avenue for derivatization. O-alkylation can be achieved using various alkylating agents under basic conditions to yield a series of ether derivatives.[1][9][10][11][12]

Experimental Protocol: General Procedure for O-Alkylation of Pyrimidin-2(1H)-ones (Adaptable for 4-Chloro-2-methylpyrimidin-5-ol)

This protocol is based on the O-alkylation of pyrimidin-2(1H)-ones and can be adapted for the target scaffold.[1]

  • Reaction Setup: To a solution of the 4-chloro-2-methylpyrimidin-5-ol derivative (1.0 equiv.) in an anhydrous solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 equiv.).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield the desired 5-alkoxy-4-chloro-2-methylpyrimidine derivative.

Suzuki-Miyaura Cross-Coupling Reactions

For the introduction of aryl or heteroaryl substituents, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[2][3][4][5][6] This palladium-catalyzed reaction couples the chloropyrimidine with a boronic acid or boronate ester.

Experimental Protocol: General Procedure for Suzuki Coupling of Chloropyrimidines

This protocol provides a general framework for the Suzuki coupling of chloropyrimidines.[4]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-chloro-2-methylpyrimidin-5-ol derivative (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.) in a suitable solvent system (e.g., 1,4-dioxane and water).

  • Reaction Conditions: Heat the reaction mixture to reflux (e.g., 70-100 °C) for several hours (typically 18-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 4-aryl-2-methylpyrimidin-5-ol derivative.

Therapeutic Potential: A Multi-faceted Approach

Derivatives of the pyrimidine core are known to exhibit a wide spectrum of biological activities.[13][14][15][16][17][18][19][20][21][22] Based on the activities of related chloro- and hydroxypyrimidine compounds, derivatives of 4-Chloro-2-methylpyrimidin-5-ol are anticipated to be promising candidates in several therapeutic areas.

Anticancer Activity

A significant body of research points to the anticancer potential of substituted pyrimidines.[23][24][25] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The 2,4-disubstituted pyrimidine motif is a well-established pharmacophore for kinase inhibitors.[23]

The structural features of 4-Chloro-2-methylpyrimidin-5-ol derivatives make them ideal candidates for targeting the ATP-binding site of various kinases. The pyrimidine core can mimic the adenine ring of ATP, while substituents at the 4- and 5-positions can be tailored to achieve selectivity and potency against specific kinase targets.

Table 1: Representative Anticancer Activity of Substituted Pyrimidine Derivatives

Compound ClassTarget/MechanismCancer Cell LineIC₅₀/ActivityReference
2,4,5-Substituted PyrimidinesTubulin Polymerization InhibitionBEL-7402IC₅₀ = 16-62 nM[26]
2,4-Disubstituted PyrimidinesCDK9 InhibitionPANC-1IC₅₀ as low as 0.08 µM[23]
4-AnilinoquinazolinesEGFR InhibitionHCT-116, T98GPromising antiproliferative properties[7][8]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[13][14][16][17][18] Specifically, selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Derivatives of 4-Chloro-2-methylpyrimidin-5-ol, with appropriate substitutions, could be designed to selectively target COX-2, offering a new avenue for the development of safer anti-inflammatory drugs.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine-containing compounds have a long history as antimicrobial agents, and recent studies continue to highlight their potential.[15][20][22][27] Functionalized pyrimidines have shown activity against a range of bacterial and fungal pathogens.

The diverse substitution patterns achievable with the 4-Chloro-2-methylpyrimidin-5-ol scaffold provide an opportunity to develop new antimicrobial agents that can overcome existing resistance mechanisms.

Structure-Activity Relationship (SAR) and Future Directions

The therapeutic potential of 4-Chloro-2-methylpyrimidin-5-ol derivatives can be systematically optimized through a comprehensive understanding of their structure-activity relationships. Key areas for future investigation include:

  • Systematic Derivatization: A focused effort to synthesize a diverse library of derivatives by exploring a wide range of substituents at the 4- and 5-positions is crucial.

  • Biological Screening: High-throughput screening of these derivatives against a panel of relevant biological targets (e.g., kinases, COX enzymes, microbial strains) will identify initial lead compounds.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which active compounds exert their effects will guide further optimization.

  • In Vivo Evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Visualizing the Path Forward: Workflow and Key Interactions

To guide the drug discovery process, it is helpful to visualize the key steps and relationships involved.

DrugDiscoveryWorkflow cluster_0 Scaffold Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Preclinical & Clinical Development Scaffold 4-Chloro-2-methyl- pyrimidin-5-ol Derivatization Chemical Synthesis (SNAr, O-Alkylation, Suzuki) Scaffold->Derivatization Starting Material Library Diverse Chemical Library Derivatization->Library Generates Screening High-Throughput Screening (Anticancer, Anti-inflammatory, Antimicrobial) Library->Screening Input Hit_ID Hit Identification Screening->Hit_ID Identifies Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Informs In_Vivo In Vivo Efficacy & Safety Lead_Opt->In_Vivo Leads to Preclinical Preclinical Studies In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 1: A generalized workflow for the discovery and development of therapeutic agents derived from the 4-Chloro-2-methylpyrimidin-5-ol scaffold.

KinaseInhibition cluster_0 Kinase Active Site ATP_Binding_Site ATP Binding Pocket Substrate_Binding Substrate Binding Site ATP_Binding_Site->Substrate_Binding Phosphorylates Substrate Inhibitor Pyrimidine Derivative (e.g., 4-Anilino-5-alkoxy-2-methylpyrimidine) Inhibitor->ATP_Binding_Site Competitively Binds ATP ATP ATP->ATP_Binding_Site Binds

Figure 2: A conceptual diagram illustrating the competitive inhibition of a protein kinase by a 4-Chloro-2-methylpyrimidin-5-ol derivative at the ATP binding site.

Conclusion

The 4-Chloro-2-methylpyrimidin-5-ol scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its synthetic tractability, coupled with the proven biological activities of related pyrimidine derivatives, provides a strong rationale for its exploration in anticancer, anti-inflammatory, and antimicrobial drug discovery programs. Through systematic derivatization, comprehensive biological evaluation, and detailed mechanistic studies, this underexplored chemical space holds the potential to yield a new generation of effective and safe medicines.

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  • Pave, G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939.
  • Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an.
  • Uekusa, S., et al. (2022). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Molecules, 27(19), 6543.
  • Khan, I., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 1-11.

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Chloro-2-methylpyrimidin-5-ol from Acetamidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-Chloro-2-methylpyrimidin-5-ol, a valuable heterocyclic building block for drug discovery and development. The synthesis commences with the base-catalyzed cyclocondensation of acetamidine with diethyl 2-acetoxymalonate to form the key intermediate, 5-hydroxy-2-methylpyrimidin-4(3H)-one. Subsequent selective chlorination of the 4-position using phosphorus oxychloride (POCl₃) yields the target compound. This guide is designed for researchers in medicinal chemistry and process development, offering detailed mechanistic insights, step-by-step procedures, safety protocols, and characterization data.

Introduction & Synthetic Strategy

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. 4-Chloro-2-methylpyrimidin-5-ol, in particular, serves as a versatile intermediate, featuring two distinct reactive sites—a nucleophilic hydroxyl group and an electrophilic C4-position activated by the chlorine leaving group—that allow for diverse downstream functionalization.

The synthetic approach detailed herein is a robust and logical two-step process. The core pyrimidine ring is first constructed via a Pinner-type synthesis, which is a classic and reliable method for pyrimidine formation involving the condensation of an amidine with a 1,3-dicarbonyl compound.[1][2] The subsequent step employs a standard and highly effective chlorination reaction to convert the pyrimidinone intermediate into the desired 4-chloro derivative.[3][4]

Overall Reaction Scheme:

This strategy is predicated on established and well-documented chemical transformations, ensuring reproducibility and scalability for research and development applications.

Visualized Synthesis Workflow

The following diagram illustrates the high-level workflow for the two-step synthesis.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Selective Chlorination SM1 Acetamidine HCl Base Sodium Ethoxide in Ethanol SM1->Base SM2 Diethyl 2-acetoxymalonate SM2->Base Intermediate Intermediate 1: 5-Hydroxy-2-methylpyrimidin-4(3H)-one Base->Intermediate Cyclocondensation & Hydrolysis Intermediate_ref Intermediate 1 Reagent Phosphorus Oxychloride (POCl₃) Product Final Product: 4-Chloro-2-methylpyrimidin-5-ol Reagent->Product Chlorination (Reflux) Intermediate_ref->Reagent

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 5-Hydroxy-2-methylpyrimidin-4(3H)-one (Intermediate)

Principle and Mechanistic Insight

The initial step involves the construction of the pyrimidine ring through a base-catalyzed cyclocondensation reaction. Acetamidine, a 1,3-dinucleophile, reacts with diethyl 2-acetoxymalonate, a 1,3-dielectrophile. Sodium ethoxide serves as the base, which deprotonates the acetamidine to increase its nucleophilicity and facilitates the condensation process. The reaction proceeds through nucleophilic attack, cyclization, and subsequent elimination of ethanol. The acetate protecting group on the malonate is concurrently or subsequently hydrolyzed under the reaction conditions to reveal the 5-hydroxyl group, yielding the stable pyrimidinone tautomer. Such cyclocondensation reactions are fundamental in heterocyclic chemistry for building six-membered rings.[5][6]

Detailed Experimental Protocol

Materials:

  • Acetamidine hydrochloride

  • Diethyl 2-acetoxymalonate

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq.) in small pieces to anhydrous ethanol (approx. 20 mL per gram of sodium) in a three-necked flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Amidine Free-Base Generation: In a separate flask, dissolve acetamidine hydrochloride (1.0 eq.) in a minimal amount of anhydrous ethanol. To this solution, add the freshly prepared sodium ethoxide solution (1.0 eq.) dropwise with stirring. A precipitate of sodium chloride will form. Stir for 30 minutes at room temperature.

  • Cyclocondensation Reaction: To the stirred suspension of acetamidine free-base, add diethyl 2-acetoxymalonate (1.0 eq.) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the resulting residue, add cold deionized water. Carefully acidify the aqueous solution to pH 5-6 with concentrated hydrochloric acid. A precipitate should form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by a wash with cold diethyl ether.

  • Dry the solid under vacuum to yield 5-hydroxy-2-methylpyrimidin-4(3H)-one as a solid.

Part 2: Synthesis of 4-Chloro-2-methylpyrimidin-5-ol (Final Product)

Principle and Mechanistic Insight

This step involves the conversion of a hydroxypyrimidine (specifically, a pyrimidinone) to a chloropyrimidine. 5-Hydroxy-2-methylpyrimidin-4(3H)-one exists in tautomeric equilibrium with its 4-hydroxy-pyrimidin-5-ol form. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent commonly used for this transformation.[4] The mechanism involves the activation of the 4-hydroxyl group by POCl₃, converting it into a good leaving group (a dichlorophosphate ester). Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C4 position displaces the phosphate group, yielding the 4-chloro product. The hydroxyl group at the 5-position is significantly less reactive under these conditions due to its more "phenolic" character compared to the enolic hydroxyl at the 4-position.

Detailed Experimental Protocol

Materials:

  • 5-Hydroxy-2-methylpyrimidin-4(3H)-one (from Part 1)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Reaction Setup (Caution!): This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, place 5-hydroxy-2-methylpyrimidin-4(3H)-one (1.0 eq.).

  • Carefully add phosphorus oxychloride (5.0 - 10.0 eq.) to the flask. The amount can vary, with excess POCl₃ often serving as the solvent.[3]

  • Chlorination: Heat the mixture to reflux (approx. 107°C) and maintain for 2-4 hours. The solid should gradually dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation (Caution!): After completion, cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic and releases HCl gas.

  • Continue stirring until all the ice has melted and the excess POCl₃ has been hydrolyzed.

  • Carefully neutralize the acidic solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford pure 4-Chloro-2-methylpyrimidin-5-ol.

Quantitative Data Summary

ParameterStep 1: Ring FormationStep 2: Chlorination
Key Reagents Acetamidine HCl, Diethyl 2-acetoxymalonate, Sodium Ethoxide5-Hydroxy-2-methylpyrimidin-4(3H)-one, POCl₃
Molar Ratio (Reagent:Substrate) 1.0 : 1.0 : 2.05.0-10.0 : 1.0
Solvent Anhydrous EthanolPhosphorus Oxychloride (excess)
Temperature Reflux (~78°C)Reflux (~107°C)
Reaction Time 6 - 8 hours2 - 4 hours
Typical Yield 60 - 75%70 - 85%

Safety Precautions

  • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and away from moisture.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic, and lachrymatory. Reacts violently with water, releasing heat and toxic HCl gas. Always handle in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The quenching procedure must be performed slowly and with extreme caution.

  • General Precautions: All procedures should be carried out by trained personnel in a suitable laboratory setting. Always wear appropriate PPE.

Characterization of the Final Product

4-Chloro-2-methylpyrimidin-5-ol

  • Molecular Formula: C₅H₅ClN₂O

  • Molecular Weight: 144.56 g/mol

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR: Expect characteristic signals for the methyl group and the aromatic proton on the pyrimidine ring.

  • ¹³C NMR: Expect signals corresponding to the five carbon atoms in the molecule.

  • Mass Spectrometry (MS): Expect a molecular ion peak [M]+ corresponding to the calculated mass, showing the characteristic isotopic pattern for a chlorine-containing compound.

Chemical Structures Diagram

The following diagram illustrates the chemical structures of the key molecules in the synthesis.

G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination Acetamidine Acetamidine Intermediate 5-Hydroxy-2-methylpyrimidin-4(3H)-one Acetamidine->Intermediate NaOEt, EtOH Reflux plus1 + Malonate Diethyl 2-acetoxymalonate Intermediate_ref Intermediate Product 4-Chloro-2-methylpyrimidin-5-ol Intermediate_ref->Product POCl₃ Reflux

Caption: Chemical structures in the two-step synthesis.

Note: Placeholder images are used for illustrative purposes. The labels describe the intended chemical structures.

References

  • MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available at: [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Available at: [Link]

  • Springer Nature. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine using acetamidine and isonicotinamidine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Malonates in Cyclocondensation Reactions. Available at: [Link]

  • Hetero Letters. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]

  • Semantic Scholar. (n.d.). Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. Available at: [Link]

  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • ResearchGate. (2025). Investigating the chemistry of newly synthesized acetamide linker based purines/pyrimidine derivatives towards DNA receptor site using in silico and in vitro studies. Available at: [Link]

  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • SlideShare. (n.d.). Pinner pyrimidine synthesis. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylpyrimidine. Available at: [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

  • Google Patents. (n.d.). EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • ResearchGate. (2025). (PDF) Malonates in Cyclocondensation Reactions. Available at: [Link]

  • Organic Syntheses. (n.d.). diethyl acetamidomalonate. Available at: [Link]

  • Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you overcome common challenges and improve your reaction yields.

Core Synthesis Pathway Overview

The synthesis of 4-Chloro-2-methylpyrimidin-5-ol typically involves the chlorination of a corresponding hydroxypyrimidine precursor, most commonly 2-methylpyrimidine-4,5-diol. The key transformation is the conversion of the hydroxyl group at the 4-position to a chloro group using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most prevalent reagent. This reaction is often facilitated by an organic base to neutralize the hydrochloric acid (HCl) byproduct.

General Reaction Scheme

cluster_main General Synthesis of 4-Chloro-2-methylpyrimidin-5-ol SM 2-Methylpyrimidine-4,5-diol P 4-Chloro-2-methylpyrimidin-5-ol SM->P  POCl₃, Organic Base (e.g., Et₃N)  Heat

Caption: General synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yields are a common challenge and can stem from several factors, ranging from reagent stoichiometry to reaction conditions and work-up procedures. A systematic approach is crucial for diagnosis.

Expertise & Experience: The most frequent causes for low yield in this type of chlorination are incomplete reaction, degradation of starting material or product, and mechanical loss during work-up. The reaction is highly sensitive to moisture, temperature, and the purity of your reagents.

Troubleshooting Workflow:

start Low Yield (<50%) tlc Analyze crude reaction mixture by TLC/LC-MS start->tlc sm_present Significant starting material remains? tlc->sm_present byproducts Significant byproduct/tar formation? sm_present->byproducts No incomplete Issue: Incomplete Reaction (See Q2) sm_present->incomplete Yes degradation Issue: Degradation (See Q3) byproducts->degradation Yes workup_loss Issue: Work-up/Purification Loss (See Q4) byproducts->workup_loss No

Caption: Initial low-yield troubleshooting workflow.

Start by analyzing a sample of your crude reaction mixture before work-up. This will tell you if the low yield is due to a poor reaction or losses during isolation.

Q2: My reaction is incomplete, and I recover a significant amount of 2-methylpyrimidine-4,5-diol. How can I drive the reaction to completion?

A2: Recovering starting material indicates that the reaction conditions are not optimal for full conversion. This usually points to issues with reagents, temperature, or reaction time.

Causality Behind Experimental Choices: The conversion of the hydroxyl group to a chloro group by POCl₃ is an equilibrium-driven process that requires sufficient activation energy and proper stoichiometry.

  • Reagent Stoichiometry and Quality: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis. Use a freshly opened bottle or a properly stored aliquot. The stoichiometry is critical; an excess is typically required. Patent literature for similar pyrimidine chlorinations often uses a large excess of POCl₃, sometimes even using it as the solvent.[1]

  • Role of the Organic Base: An organic base (e.g., triethylamine, N,N-dimethylaniline) is crucial for neutralizing the HCl generated during the reaction.[1] Without it, the accumulating acid can protonate the pyrimidine ring, deactivating it towards further reaction.

  • Temperature and Reaction Time: These reactions often require heating to proceed at a reasonable rate. A common approach is to heat the mixture to reflux.[1] Insufficient temperature or time will result in incomplete conversion.

ParameterCommon ProblemScientific RationaleRecommended Solution
POCl₃ Molar Ratio 1-3 equivalentsInsufficient chlorinating agent to drive the reaction to completion.Increase the molar ratio of POCl₃ to 5-10 equivalents relative to the starting material.[1]
Organic Base Omitted or <1 equivalentHCl byproduct protonates the substrate, inhibiting the reaction.Add 1.1-1.5 equivalents of an organic base like triethylamine or N,N-dimethylaniline.[1]
Reaction Temperature < 80 °CInsufficient thermal energy to overcome the activation barrier for the chlorination reaction.Increase the temperature to reflux (typically 80-110 °C depending on other solvents).[1]
Reaction Time 1-2 hoursThe reaction may be slow and has not reached completion.Extend the reaction time to 4-6 hours, monitoring by TLC until the starting material is consumed.

Protocol for Optimization: Run a series of small-scale parallel reactions to screen for the optimal temperature and reagent stoichiometry. This approach, often used in process development, can rapidly identify improved conditions.[2]

Q3: My reaction mixture turns dark and forms a lot of tar-like byproducts, resulting in a low yield of impure product. What causes this and how can it be prevented?

A3: The formation of dark, insoluble tars is a classic sign of decomposition, usually caused by uncontrolled exotherms or excessively high temperatures.

Expertise & Experience: The reaction of POCl₃ with hydroxypyrimidines, especially in the presence of an amine base, can be highly exothermic. If reagents are mixed too quickly at room temperature, localized "hot spots" can form, leading to polymerization and degradation of the electron-rich pyrimidine ring.

Mitigation Strategies:

  • Controlled Reagent Addition: The most critical step is to control the initial exotherm. A patent for a similar synthesis specifies cooling the initial mixture of the hydroxypyrimidine and POCl₃ to 5-10 °C before the dropwise addition of the organic base.[1] This ensures the heat generated is safely dissipated.

  • Temperature Management: After the controlled addition of the base, the reaction can then be slowly warmed to the target reflux temperature. Do not heat the reaction too aggressively.

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that may contribute to discoloration and byproduct formation.

cluster_desired Desired Pathway cluster_undesired Undesired Pathway start Hydroxypyrimidine + POCl₃ intermediate Activated Intermediate start->intermediate Controlled Temp (+ Base) tar Decomposition/ Polymerization (Tar) start->tar Uncontrolled Exotherm (Rapid Mixing) product 4-Chloro Product intermediate->product Heat (Reflux)

Caption: Desired vs. Undesired Reaction Pathways.

Q4: The work-up is challenging. Quenching with water is violent, and I have trouble extracting my product, leading to low isolated yields.

A4: The work-up of reactions involving a large excess of POCl₃ is notoriously difficult and is a common point for significant product loss.[3]

Trustworthiness & Self-Validation: A well-executed work-up should effectively destroy excess reagents, neutralize the mixture, and efficiently transfer the product to the organic phase.

Step-by-Step Work-up Protocol:

  • Cooling (Critical): After the reaction is complete, cool the mixture back down to room temperature, and then further in an ice bath to 0-5 °C.

  • Quenching (Safety First): The quenching of POCl₃ with water is extremely exothermic and releases HCl gas. This must be done slowly and carefully in a well-ventilated fume hood. The recommended procedure is to pour the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[1] This provides a large surface area and thermal sink to manage the exotherm.

  • Neutralization: After the quench is complete and the ice has melted, the resulting aqueous solution will be highly acidic. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 2M NaOH with stirring until the pH is neutral (pH 7-8).[1]

  • Extraction: Extract the neutralized aqueous layer multiple times (e.g., 3 x 100 mL for a 10g scale reaction) with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[1] Your product may have some solubility in the aqueous layer, so multiple extractions are key to maximizing recovery.[3]

  • Washing and Drying: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to help remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can then be purified by column chromatography on silica gel or by recrystallization to obtain the final, pure compound.[1]

Experimental Protocols

Optimized Synthesis of 4-Chloro-2-methylpyrimidin-5-ol

This protocol is adapted from established methods for the chlorination of analogous hydroxypyrimidines.[1]

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 2-methylpyrimidine-4,5-diol (1.0 eq) in phosphorus oxychloride (8.0 eq).

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Base Addition: Add N,N-dimethylaniline (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 105 °C). Maintain the reflux for 4 hours, monitoring the reaction's progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

  • Work-up - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature, then to 0-5 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the stirred ice.

  • Work-up - Neutralization & Extraction: Once the quench is complete, carefully neutralize the acidic solution to pH 7-8 with a saturated NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.

  • Work-up - Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to afford the pure 4-Chloro-2-methylpyrimidin-5-ol.

References

  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Rebeccah E. Warmack, et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv.
  • Chu, X. -Q., et al. (2017). An Operationally Simple, Regioselective Reaction of Ketones, Aldehydes, or Esters with Amidines. Journal of Organic Chemistry, 82, 1145-1154. [Link]

  • Gómez-Cárdenas, M. A., et al. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 21, 10-38.

Sources

Minimizing hydrolysis side reactions of 4-chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Hydrolysis in 4-Chloropyrimidines

Welcome to the Pyrimidine Chemistry Support Hub. Ticket Context: You are observing yield loss, baseline spots on TLC, or "missing" starting material during reactions involving 4-chloropyrimidines. Diagnosis: The likely culprit is hydrolysis at the C4 position, leading to the formation of the thermodynamically stable pyrimidinone tautomer.

Module 1: The Mechanistic "Why"

Understanding the Enemy The 4-chloropyrimidine core is highly electrophilic due to the para-like relationship with N1 and the ortho-like relationship with N3. This lowers the LUMO energy at C4, making it susceptible to Nucleophilic Aromatic Substitution (


).

However, this same activation makes C4 vulnerable to water. When water attacks C4, it displaces the chloride to form 4-hydroxypyrimidine. Crucially, this intermediate rapidly tautomerizes to pyrimidin-4(3H)-one . This keto-form is extremely stable and non-reactive to further


 conditions, effectively acting as a "thermodynamic sink" for your starting material.

Visualizing the Failure Mode The diagram below illustrates the pathway from active reagent to dead byproduct.

HydrolysisMechanism Start 4-Chloropyrimidine (Active Electrophile) TS Meisenheimer-like Intermediate Start->TS + H₂O Water H₂O / OH⁻ (Competing Nucleophile) Water->TS Enol 4-Hydroxypyrimidine (Enol Form) TS->Enol - HCl Keto Pyrimidin-4(3H)-one (Stable Keto Tautomer) DEAD END Enol->Keto Rapid Tautomerization (Irreversible)

Caption: The hydrolysis cascade. Note that the final tautomerization to the pyrimidinone (Black Node) is the driving force that prevents reversibility.

Module 2: Troubleshooting Reactions (Aminations/Ethers)

Scenario: You are reacting a 4-chloropyrimidine with an amine or alcohol, but the yield is low and a polar spot appears.

Root Cause: The reaction rate of water (


) is competing with your nucleophile (

). This often happens in "wet" polar aprotic solvents or when using hydrated bases.

Optimization Protocol:

ParameterStandard (Risky)Optimized (Safe)Technical Rationale
Solvent DMF, DMSO (Hygroscopic)Anhydrous DMF, NMP, or Dioxane Hygroscopic solvents absorb atmospheric water rapidly. Use fresh bottles or store over molecular sieves (4Å).
Base

,

(Hygroscopic)
DIPEA, TEA (Organic) or Dry

Organic bases introduce zero water. If inorganic bases are required, they must be flame-dried.
Stoichiometry 1:1 Nucleophile:Substrate1.2 - 1.5 eq Nucleophile Increasing

favors the desired kinetics (

) over hydrolysis.
Temperature Slow ramp to refluxRapid heating / Microwave Long ramp times expose the substrate to degradation before the desired reaction activates.

Self-Validating Workflow (The "Water Check"):

  • The Karl Fischer Test: Before adding the chloropyrimidine, test the solvent/base mixture. Water content must be <500 ppm.

  • The "Spot" Test: Run a TLC of the reaction mixture. The hydrolysis product (pyrimidinone) is highly polar.

    • Observation: A spot that does not move in 30% EtOAc/Hexane but moves in 10% MeOH/DCM.

    • Action: If this spot grows, stop. Dry the solvent.[1]

Module 3: Troubleshooting Suzuki-Miyaura Couplings

Scenario: Standard Suzuki conditions (Aqueous Carbonate + Pd) result in hydrolysis of the C4-chloride before the cross-coupling occurs.

The "Anhydrous Suzuki" Protocol For 4-chloropyrimidines, you cannot use standard aqueous biphasic conditions. You must switch to an anhydrous system.

Step-by-Step Methodology:

  • The System:

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.[2]

    • Base: Anhydrous Potassium Phosphate (

      
      ) or Cesium Fluoride (
      
      
      
      ).
    • Why CsF? Fluoride activates the boronic acid/ester via the formation of a boronate-fluoride complex, enabling transmetallation without water/hydroxide.

  • The Catalyst:

    • Use highly active precatalysts like Pd(dppf)Cl₂·DCM or XPhos Pd G2 .

    • Reasoning: Faster oxidative addition to the C-Cl bond outcompetes the background hydrolysis rate.

  • Procedure:

    • Charge flask with 4-chloropyrimidine (1.0 eq), Boronic Ester (1.2 eq), and Anhydrous Base (2.0 eq).

    • Evacuate and backfill with Argon (x3). Oxygen promotes homocoupling and catalyst death, slowing the main reaction and allowing hydrolysis to take over.

    • Add Anhydrous Solvent (sparged with Argon).

    • Add Catalyst (0.05 eq) under Argon counter-flow.

    • Heat to 80-100°C.

Decision Logic for Suzuki Troubleshooting:

SuzukiTroubleshoot Q1 Is the Byproduct (Pyrimidinone) Observed? No Check Catalyst Activity (Oxidative Addition Failure) Q1->No Yield Low? Yes Yes Q1->Yes Hydrolysis Confirmed Q2 Are you using Aqueous Base? Yes->Q2 Q2->No Already Anhydrous Q2->Yes Standard Conditions Sol1 SWITCH TO ANHYDROUS Use CsF or Dry K3PO4 Q3 Check Boronic Acid Quality Boronic Acid Used Boronic Acid Used Q3->Boronic Acid Used Contains Water/Trimers Reagents Dry Reagents Dry Q3->Reagents Dry Still Hydrolyzing Sol2 Switch to Pinacol Ester (More stable, less water) Boronic Acid Used->Sol2 Sol3 Increase Catalyst Loading or Switch to Pd-G3/G4 (Outrun the side reaction) Reagents Dry->Sol3 Standard Conditions Standard Conditions Standard Conditions->Sol1

Caption: Decision tree for diagnosing yield loss in 4-chloropyrimidine cross-couplings.

Module 4: Frequently Asked Questions (FAQ)

Q1: How do I store 4-chloropyrimidines to prevent degradation before I even start?

  • Answer: Hydrolysis is acid-catalyzed. Over time, trace hydrolysis generates HCl, which autocatalyzes further decomposition.

  • Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). If the solid smells acrid (HCl) or has turned from white to yellow/orange, recrystallize or pass through a short plug of silica (neutralized with 1% TEA) before use.

Q2: Can I use microwave irradiation?

  • Answer: Yes, and it is recommended.

  • Reasoning: Microwave heating provides rapid energy transfer, allowing the reaction to reach the activation energy for

    
     quickly. This minimizes the "thermal ramp" time where the substrate is warm enough to hydrolyze but not hot enough to react with a sluggish nucleophile [1].
    

Q3: My product spot is overlapping with the hydrolysis spot. How do I separate them?

  • Answer: The hydrolysis product (pyrimidinone) is significantly more polar than most 4-substituted pyrimidines.

  • Technique: Switch your TLC eluent to 5-10% Methanol in Dichloromethane. The pyrimidinone will likely drag or stay near the baseline, while your amino/aryl-pyrimidine product will move up (

    
     0.3-0.6). For purification, a reverse-phase (C18) column is often more effective than silica for removing the polar tautomer.
    

Q4: Is the 2-position or 4-position more susceptible to hydrolysis in 2,4-dichloropyrimidine?

  • Answer: The C4 position is generally more reactive toward nucleophiles (including water) due to the lower LUMO coefficient at that carbon [2]. However, if you have an electron-donating group at C6, this regioselectivity can shift.[3] Always monitor regioselectivity by NMR (C4 protons are typically more deshielded).

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 2021.[4]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29.

  • Tautomerism in 4-hydroxypyrimidine. Journal of the American Chemical Society, 2007.

  • Application Notes and Protocols for Chloropyrimidine Suzuki Coupling. BenchChem Protocols.

Sources

Resolving solubility issues of 4-Chloro-2-methylpyrimidin-5-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling of 4-Chloro-2-methylpyrimidin-5-ol

Ticket ID: CMP-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Executive Summary: The "Hidden" Lattice Energy

Users frequently report difficulty dissolving 4-Chloro-2-methylpyrimidin-5-ol (CMP-5-ol) in standard organic solvents (DCM, Toluene, Diethyl Ether).[1][3][4]

The Root Cause: This molecule is not merely a "lipophilic organic."[1][2][3][4] It behaves as a pseudo-zwitterion . The C5-hydroxyl group acts as a hydrogen bond donor (


), while the pyrimidine ring nitrogens act as acceptors.[3] This creates a robust intermolecular hydrogen-bonding network (lattice energy) that resists solvation by non-polar solvents.[1]

Immediate Action:

  • Do NOT heat aggressively in nucleophilic solvents (MeOH, Water) without buffering; the C4-Chloro group is labile and prone to hydrolysis.[1][3][4]

  • Switch to dipolar aprotic solvents (DMSO, DMF) or use "Disruptor" co-solvent systems.[1][2][3][4]

Solubility Diagnostic & Solvent Compatibility

The following table summarizes solvent performance based on the compound's amphoteric nature.

Solvent ClassSolventSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Recommended. Effectively disrupts intermolecular H-bonds.[1][2][3][4] Ideal for SnAr reactions.[1][3][4]
Polar Protic Methanol, Ethanol Moderate Soluble, but risky.[1][2][3][4] Heating >50°C may cause solvolysis (displacement of -Cl by -OMe).[1]
Chlorinated DCM, Chloroform Low Often forms a suspension.[1][2][3][4] Requires 5-10% MeOH as a co-solvent to break the lattice.[1]
Ethers THF, 1,4-Dioxane Moderate Good for reactions.[1][2][3][4] Solubility improves significantly with base (e.g., Et3N).[3][4]
Hydrocarbons Hexane, Toluene Very Poor Avoid. Material will oil out or remain as a gummy solid.[1][2][3][4]
Aqueous Water pH Dependent Insoluble at pH 3-5.[1][2][3][4] Soluble at pH > 8 (as phenolate anion).[1][3][4]

Troubleshooting Workflows (Q&A Format)

Issue 1: "My sample precipitates immediately upon adding DCM."

Diagnosis: DCM cannot overcome the lattice energy of the pyrimidine dimer network.[1][2][3][4] Resolution: The "Polar Spike" Method

  • Do not add pure DCM.[1]

  • Prepare a solvent mixture of DCM:Methanol (9:1 v/v) .

  • The methanol acts as a hydrogen-bond donor/acceptor "bridge," solvating the hydroxyl group while the DCM solvates the lipophilic chloro-methyl core.[2]

  • Note: If using for chromatography, add 1% Triethylamine (TEA) to prevent streaking (tailing) on silica.[2][3][4]

Issue 2: "The reaction mixture turned into an oil/gum in Toluene."

Diagnosis: "Oiling out" occurs when the compound is thermodynamically more stable as an amorphous melt than in the solvent.[1][2][3][4] Resolution: Phase Transfer or Co-Solvent Switch

  • Option A (Switch): Replace Toluene with THF or Acetonitrile .[1][2][3][4]

  • Option B (Biphasic): If Toluene is mandatory (e.g., for high reflux temp), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (5 mol%).[1][2][3][4] The PTC pairs with the phenolate, pulling it into the organic layer.

Issue 3: "I see a new spot on TLC after heating in Methanol."

Diagnosis: You have likely hydrolyzed the chloride.[1][2][3][4]

  • Reaction: 4-Cl-2-Me-Py-5-OH + MeOH

    
     4-OMe-2-Me-Py-5-OH + HCl.[1]
    Resolution: 
    
  • Avoid protic solvents for reactions requiring heat (>40°C).[1][3][4]

  • Use Isopropanol (IPA) instead of MeOH if a protic solvent is strictly necessary (steric bulk reduces nucleophilicity).[1][2][3][4]

  • Buffer the system with a non-nucleophilic base (e.g., DIPEA) to neutralize generated HCl, which catalyzes the hydrolysis.[3][4]

Advanced Protocol: Solubilization for Nucleophilic Substitution (SnAr)

When using CMP-5-ol as a scaffold for drug synthesis (e.g., displacing the Cl with an amine), solubility is critical for kinetics.[3][4]

The "In-Situ Protection" Strategy: Instead of struggling with the free hydroxyl, transiently mask it or deprotonate it.[1][2][3][4]

  • Dissolution: Dissolve CMP-5-ol in dry DMF (Concentration: 0.5 M).

  • Activation: Add 1.1 equivalents of Cesium Carbonate (

    
    ) .
    
    • Why? This forms the cesium phenolate.[1][3][4] The ionic character increases solubility in DMF and increases the electron density of the ring, modulating the reactivity of the Cl group.

  • Reaction: Add the nucleophile.

  • Workup (The Crash-Out):

    • Do not extract directly with DCM.[1][3]

    • Dilute the reaction mixture with Water (5x volume).

    • Adjust pH to ~5-6 using 1M HCl (carefully).[1][3][4]

    • The neutral CMP-5-ol derivative will often precipitate cleanly.[1] If not, extract with EtOAc:THF (3:1) .

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on your experimental goal.

SolubilityLogic Start Start: CMP-5-ol Sample Goal Define Goal Start->Goal Analysis Analysis (NMR/LCMS) Goal->Analysis Synthesis Synthesis (Reaction) Goal->Synthesis Purification Purification/Workup Goal->Purification DMSO Use DMSO-d6 (Universal Solvent) Analysis->DMSO Standard MeOD Use MeOD (Check Stability) Analysis->MeOD Quick Check TempHigh Temp > 50°C? Synthesis->TempHigh Extract Extraction Purification->Extract Aprotic Use DMF/DMAc (Prevents Hydrolysis) TempHigh->Aprotic Yes (Safe) Protic Use iPrOH/BuOH (Risk of SnAr) TempHigh->Protic No (Risky) SolventMix Use EtOAc + 10% THF or DCM + 10% MeOH Extract->SolventMix Break Lattice

Figure 1: Decision tree for solvent selection based on experimental intent.[1][2][3][4] Green nodes indicate optimal pathways for stability and solubility.

References & Authoritative Sources

  • PubChem Compound Summary. 4-Chloro-2-methylpyrimidine (Analogous Backbone Data). National Center for Biotechnology Information.[1][2][3][4]

    • Source: [1][3][4]

  • pKa of Hydroxypyrimidines. Williams, R. (2022).[1][2][3][4][5] pKa Data Compiled. Organic Chemistry Data.[1][2][3][4] (Establishes pKa range for 5-hydroxypyrimidine at ~1.87 and 6.78).[1][4][6]

    • Source:

  • Synthesis of Chlorinated Pyrimidines. Process for producing 4-chloro-2-methylthiopyrimidines. JP Patent 2006076970A.[1][3][4] (Describes isolation via toluene/EtOAc and pH control).

    • Source: [1][2][3][4]

  • Reactivity of 4-Chloropyrimidines. Reactions of Polychlorinated Pyrimidines with DABCO. Molbank 2019.[1][4] (Discusses nucleophilic substitution patterns and solvent effects).

    • Source: [1][3][4]

Sources

Thermal instability of 4-Chloro-2-methylpyrimidin-5-ol during workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal & Hydrolytic Instability During Workup

Document ID: TSC-PYR-042 | Version: 2.1 | Status: Active[1]

Executive Summary: The "Hydrolysis Trap"

The Core Problem: Researchers often report low yields or "disappearing product" during the synthesis of 4-Chloro-2-methylpyrimidin-5-ol . The culprit is rarely the reaction conversion itself, but rather a thermal and hydrolytic collapse during the workup phase.[1]

The Mechanism: The 4-chloro substituent on a pyrimidine ring is highly activated for Nucleophilic Aromatic Substitution (


). During the quenching of chlorinating agents (typically 

), the exothermic generation of HCl creates a "perfect storm":
  • Acid: Protonates the ring nitrogens, increasing electrophilicity at C-4.[1]

  • Heat: Provides activation energy for water to displace the chloride.[1]

  • Result: The molecule reverts to the starting material (or tautomer) 4,5-dihydroxy-2-methylpyrimidine , which is water-soluble and often discarded in the aqueous waste.[1]

Critical Analysis: Why Standard Protocols Fail

The presence of the 5-hydroxyl group adds a layer of complexity that distinguishes this molecule from simple chloropyrimidines.

The 5-OH Solubility Paradox
  • Acidic Workup (pH < 4): The 4-Cl group hydrolyzes rapidly due to acid catalysis.

  • Basic Workup (pH > 10): The 5-OH group deprotonates (forming the phenoxide anion), causing the product to partition into the aqueous phase .[1] Researchers often extract the organic layer, find nothing, and assume the reaction failed.[1]

Mechanism of Failure (Visualization)

The following diagram illustrates the kinetic pathway of decomposition triggered by heat and acid.

G Start 4-Chloro-2-methylpyrimidin-5-ol (Target Product) Activated Protonated Intermediate (Highly Electrophilic) Start->Activated Ring N-Protonation Acid Acidic Conditions (HCl from POCl3) Acid->Activated Hydrolyzed 4,5-Dihydroxy-2-methylpyrimidine (Water Soluble Impurity) Activated->Hydrolyzed SNAr Hydrolysis Water H2O + Heat (>40°C) Water->Hydrolyzed

Figure 1: Acid-catalyzed hydrolysis pathway.[1] The combination of protonation and heat accelerates the displacement of the chlorine atom by water.

Optimized Workup Protocol

This protocol is designed to maintain the "Goldilocks" pH zone (5.0–7.[1]0) and minimize thermal stress.[1]

Reagents Required[1][2][3][4][5][6][7][8]
  • Quenching Media: Crushed Ice (Do not use liquid water initially).[1]

  • Neutralization: Saturated

    
     or 
    
    
    
    (Avoid strong NaOH).[1]
  • Extraction Solvent: Ethyl Acetate (EtOAc) or DCM/Isopropanol (3:1).[1]

Step-by-Step Methodology
StepActionTechnical Rationale
1. Cool Down Cool reaction mixture to 0–5°C before quenching.Reduces kinetic energy; prevents runaway exotherm during

hydrolysis.
2.[1] The "Reverse Quench" Crucial: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not add water to the reaction. "Reverse quenching" dissipates heat instantly. Adding water to the flask creates localized hot spots (>100°C) that destroy the product.[1]
3. pH Adjustment Adjust pH to 5.0 – 6.5 using sat.

.
The Trap: Avoid pH > 9.[1][2] High pH deprotonates the 5-OH, trapping product in water.[1] pH < 4 risks hydrolysis.
4.[1] Salting Out Add solid NaCl to saturation.[1]The 5-OH group increases water solubility. Salting out forces the organic product into the organic phase.
5. Rapid Extraction Extract immediately with cold EtOAc (x3).[1]Minimize contact time with the aqueous phase.[1]
6. Drying Dry over

, filter, and concentrate at < 40°C .
High vacuum/low temp is safer than high heat.[1]
Decision Tree: Troubleshooting Your Workup

WorkupLogic Start Crude Reaction Mixture (in POCl3) Quench Quench on Ice Start->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 4 CheckPH->Acidic Neutral pH 5 - 7 CheckPH->Neutral Basic pH > 9 CheckPH->Basic ActionAcid Risk: Hydrolysis Add NaHCO3 immediately Acidic->ActionAcid ActionExtract Add NaCl (sat) Extract w/ EtOAc Neutral->ActionExtract ActionBasic Risk: Salt Formation Product trapped in water. Adjust with dilute HCl to pH 6 Basic->ActionBasic ActionAcid->Neutral ActionBasic->Neutral

Figure 2: Workup decision logic. Maintaining pH 5-7 is critical to balance stability (avoiding acid hydrolysis) and solubility (avoiding phenoxide formation).[1]

Frequently Asked Questions (FAQ)

Q1: My crude solid turned into a brown oil/tar on the rotovap. What happened? A: This is "Thermal Polymerization." Chloropyrimidines are thermally sensitive.[1] If you set the rotovap bath >50°C to remove residual water or high-boiling solvents, the compound likely decomposed.[1]

  • Fix: Use a high-vacuum pump to remove solvents at room temperature.[1] Do not heat the crude material until it is purified.

Q2: I extracted with NaOH to remove impurities, but my yield is near zero. A: You likely washed your product away. The 5-OH group is acidic (


). Washing with 1M NaOH deprotonates the hydroxyl group, forming a water-soluble sodium salt.[1]
  • Fix: Re-acidify your aqueous waste layer to pH 6 and re-extract with Ethyl Acetate.[1]

Q3: Can I use water as the reaction solvent? A: No. While some papers suggest aqueous


 for stable pyrimidines, the 4-chloro derivative is too hydrolytically unstable.[1] Use anhydrous solvents (DCM, Toluene) or neat 

.[1]

Q4: How do I store the isolated solid? A: Store under inert gas (Nitrogen/Argon) in a freezer (-20°C). Moisture in the air can slowly hydrolyze the 4-Cl group over weeks, releasing HCl which autocatalyzes further decomposition.[1]

References

  • BenchChem. (2025).[1][3] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from [1]

  • Oregon State University. Investigations of the methods for the reduction of chloropyrimidines. Retrieved from [1]

  • Google Patents. Process for the preparation of chloropyrimidines (US5525724A).[1] Retrieved from [1]

  • National Institutes of Health (NIH). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.[1] PMC3353816.[1] Retrieved from

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis 2019.[1][4] Retrieved from [1]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrimidine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving desired conversion rates in their experiments. As a Senior Application Scientist, I have synthesized my field experience with established chemical principles to provide you with a comprehensive troubleshooting resource. This guide will not only offer solutions but also explain the underlying causality to empower you to make informed decisions in your future synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction on a pyrimidine substrate is showing very low conversion. What are the most likely causes?

Low conversion in SNAr reactions involving pyrimidines is a frequent challenge and can often be traced back to a few key factors related to the electronic nature of the pyrimidine ring and the reaction conditions.[1]

  • Insufficient Ring Activation: The pyrimidine ring is naturally π-deficient, which facilitates nucleophilic attack.[2] However, the rate of SNAr is significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the ring. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][3] If your pyrimidine substrate lacks strong EWGs (e.g., -NO₂, -CN, -SO₂R), the ring may not be sufficiently activated for the substitution to proceed efficiently.[1][3]

  • Poor Leaving Group: The nature of the leaving group is critical. A good leaving group is one that is stable on its own. For pyrimidines, common leaving groups in order of decreasing reactivity are generally -F > -Cl > -Br > -I. However, sulfonyl-based leaving groups have been shown to be superior in some cases.[4] If you are using a poor leaving group, the energy barrier for its departure will be high, leading to a sluggish reaction.

  • Inappropriate Solvent: The choice of solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus maintaining its reactivity.[1] Using a non-polar or protic solvent can significantly hinder the reaction rate.[5]

  • Low Reaction Temperature: Many SNAr reactions on pyrimidines require elevated temperatures to overcome the activation energy barrier.[1][6] If the reaction is being run at room temperature or a low temperature, simply increasing the heat may be sufficient to drive the reaction to completion. Microwave irradiation can also be a powerful tool to accelerate these reactions.[1][7]

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to diagnosing and resolving low conversion rates.

Issue 1: Incomplete reaction despite prolonged reaction times and elevated temperatures.

If you've already tried extending the reaction time and increasing the temperature with no significant improvement, the issue likely lies with the fundamental reactivity of your substrates or the reaction environment.

A Low Conversion Observed B Assess Pyrimidine Ring Activation A->B Is the ring sufficiently activated? C Evaluate Leaving Group Ability B->C Yes F Consider Catalyst or Additive B->F No, consider activation strategies C->B No, consider a better leaving group D Optimize Solvent and Temperature C->D Is the leaving group adequate? D->C No, adjust conditions E Check Nucleophile Reactivity & Purity D->E Are solvent and temp optimal? E->D No, purify or use a different nucleophile G Reaction Monitoring (TLC/LC-MS) E->G Is the nucleophile pure and reactive? F->G Implement catalyst/additive H Successful Conversion G->H Monitor progress

Caption: A logical workflow for troubleshooting low conversion in pyrimidine substitution reactions.

  • Re-evaluate Your Pyrimidine Substrate:

    • Electronic Effects: As mentioned, the presence of EWGs is crucial.[1] If your pyrimidine is electron-rich, consider if a different synthetic route is more appropriate. For dichloropyrimidines, substitution patterns can significantly influence regioselectivity and reactivity.[8]

    • Steric Hindrance: Bulky groups near the reaction site can impede the approach of the nucleophile.[8] Examine the 3D structure of your substrate to assess potential steric clashes.

  • Scrutinize the Leaving Group:

    • While halides are common, they are not always the most effective. For challenging substitutions, consider converting a chloro or bromo group to a more reactive sulfonyl leaving group.[4]

  • Optimize Reaction Conditions:

    • Solvent Screening: If you are using a standard polar aprotic solvent without success, a systematic screen of other solvents in this class (e.g., DMF, DMSO, NMP, DMAc) is warranted. In some cases, for specific aminations, water under acidic conditions has proven to be a surprisingly effective medium.[9]

    SolventDielectric Constant (ε) at 20°CBoiling Point (°C)General Use Case
    Dimethylformamide (DMF)36.7153General purpose, good solvating power.
    Dimethyl sulfoxide (DMSO)47.2189Highly polar, can accelerate slow reactions.
    N-Methyl-2-pyrrolidone (NMP)32.2202High boiling point for high-temperature reactions.
    Acetonitrile (MeCN)37.582Less common for SNAr, but can be effective.
    • Temperature Gradient: If you are hesitant to use very high temperatures due to potential side reactions, a carefully controlled temperature gradient study can help identify the optimal temperature for conversion without significant byproduct formation.

  • Verify Nucleophile Integrity and Reactivity:

    • Purity: Impurities in your nucleophile can interfere with the reaction. Ensure it is of high purity and, if it is a solid, that it is dry.

    • Basicity vs. Nucleophilicity: A strong base is not always a good nucleophile, and vice versa. For your specific transformation, ensure you have chosen a reagent with appropriate nucleophilicity. For amine nucleophiles, less basic anilines can be less reactive.[6]

    • Protecting Groups: If your nucleophile has other reactive functional groups, they may need to be protected to prevent unwanted side reactions.[10][11]

  • Consider Catalysis or Additives:

    • Phase-Transfer Catalysis: For reactions with ionic nucleophiles that have poor solubility in organic solvents, a phase-transfer catalyst can be highly effective.

    • Sulfite Catalysis: In specific cases, such as with thiamin and its analogs, sulfite has been shown to catalyze nucleophilic substitution via an SNAE mechanism.[12][13][14]

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

The formation of side products is a clear indication that alternative reaction pathways are competitive with your desired transformation.

  • Regioselectivity Issues in Polysubstituted Pyrimidines: With multiple potential reaction sites, such as in 2,4-dichloropyrimidines, obtaining a single regioisomer can be challenging.[8]

    • Cause: The electronic and steric environment of each potential leaving group influences its reactivity. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[8][15] However, substituents on the ring can alter this preference.[8]

    • Solution:

      • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product.

      • Protecting Groups: Temporarily blocking one of the reactive sites with a protecting group can direct the nucleophile to the desired position.

      • Change in Reaction Type: If SNAr is not providing the desired selectivity, a transition metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) might offer better control.[1]

  • Hydrolysis of the Leaving Group:

    • Cause: Trace amounts of water in the reaction mixture can act as a nucleophile, leading to the formation of pyrimidinone byproducts.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Ring Opening or Rearrangement:

    • Cause: Under certain conditions, particularly with strong nucleophiles or activated pyrimidinium salts, the pyrimidine ring can undergo cleavage or rearrangement.[16][17] A notable example is the Dimroth rearrangement.[2]

    • Solution:

      • Milder Reaction Conditions: Employing less forceful conditions (lower temperature, weaker base) can often suppress these more complex reaction pathways.

      • Substrate Modification: Altering the substitution pattern on the pyrimidine ring can disfavor these alternative pathways.

  • Setup: In parallel reaction vials, add your pyrimidine substrate (1.0 eq) and nucleophile (1.2 eq).

  • Solvent Addition: To each vial, add a different polar aprotic solvent (e.g., DMF, DMSO, NMP, DMAc).

  • Temperature Gradient: Place the vials in a heating block with a temperature gradient (e.g., 60°C, 80°C, 100°C, 120°C).

  • Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each vial and analyze by TLC or LC-MS to determine the extent of conversion and the formation of any byproducts.

  • Analysis: Identify the solvent and temperature combination that provides the highest conversion to the desired product with the minimal formation of impurities.

Q3: My purification of the substituted pyrimidine is proving difficult. What are the best practices?

Effective purification is crucial to obtaining your target compound in high purity.[18]

A Crude Reaction Mixture B Is the product a solid? A->B C Attempt Recrystallization B->C Yes E Flash Column Chromatography B->E No D Is the product pure? C->D D->E No H Pure Product D->H Yes F Are impurities close in polarity? E->F G Preparative HPLC F->G Yes F->H No, product is isolated G->H

Caption: A decision tree for selecting the appropriate purification method for substituted pyrimidines.

  • Recrystallization: This is a cost-effective method for purifying solid products.[18]

    • Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, ethyl acetate, and water.[18]

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[18]

  • Flash Column Chromatography: This is a standard technique for separating compounds based on polarity.[18]

    • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.[18] Common solvent systems are mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[18]

    • Procedure: Prepare a column with silica gel and the chosen solvent system. Load your crude product onto the column and elute with the mobile phase, collecting fractions. Analyze the fractions by TLC to identify those containing the pure product.

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or when very high purity is required, preparative HPLC is the method of choice.[18]

    • Method Development: An analytical HPLC method is first developed to determine the optimal column (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water, often with additives like formic acid or TFA).[18]

    • Scale-Up: The analytical method is then scaled up to a preparative column with a higher flow rate and larger injection volume.[18] Fractions are collected and analyzed for purity before combining and removing the solvent.[18]

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines. Synfacts.
  • Pyrimidine. Wikipedia.
  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC.
  • Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. ChemRxiv.
  • Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. PubMed.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
  • Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. The Journal of Organic Chemistry.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Central Science.
  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. ResearchGate.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson.
  • Synthesis, characterization and biological evaluation of substituted pyrimidines. International Journal of Pharma and Bio Sciences.
  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
  • Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. ResearchGate.
  • Protective Groups. Organic Chemistry Portal.
  • Protecting group. Wikipedia.
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.

Sources

Technical Support Center: A Researcher's Guide to Handling 4-Chloro-2-methylpyrimidin-5-ol and its Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Chloro-2-methylpyrimidin-5-ol and its associated salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Challenge

4-Chloro-2-methylpyrimidin-5-ol is a key intermediate in various synthetic pathways. However, its utility can be compromised by its inherent hygroscopic nature. Hygroscopic compounds readily absorb moisture from the atmosphere, which can lead to a cascade of issues including inaccurate weighing, clumping, and chemical degradation. This guide will equip you with the knowledge to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Is 4-Chloro-2-methylpyrimidin-5-ol hygroscopic?

Q2: What are the visible signs of moisture absorption?

A2: The most common visual indicator of moisture absorption is a change in the physical state of the powder. You may observe:

  • Clumping or caking: The free-flowing powder will begin to form aggregates.

  • "Melting" or deliquescence: In cases of high moisture absorption, the solid may start to appear wet or even dissolve into a saturated solution.

  • Color change: While not always present, a change in the color of the material can also indicate degradation due to moisture.

Q3: How does moisture affect the stability of 4-Chloro-2-methylpyrimidin-5-ol?

A3: The primary degradation pathway for chloropyrimidine derivatives in the presence of water is hydrolysis.[3] For 4-Chloro-2-methylpyrimidin-5-ol, the chloro group at the 4-position is susceptible to nucleophilic attack by water. This would likely lead to the formation of 2-methyl-4,5-dihydroxypyrimidine. This degradation not only reduces the purity of your starting material but can also introduce impurities that may interfere with subsequent reactions.

Q4: What are the consequences of using moisture-laden 4-Chloro-2-methylpyrimidin-5-ol in my experiments?

A4: Using a hygroscopic compound that has absorbed water can lead to several experimental errors:

  • Inaccurate Stoichiometry: The measured weight of the compound will be artificially high due to the presence of water, leading to the use of a lower molar quantity than intended.

  • Reduced Reaction Yields: The presence of the hydrolysis byproduct and the reduced amount of the active reactant will likely result in lower yields of your desired product.

  • Formation of Side Products: The degradation product can potentially participate in side reactions, complicating your reaction mixture and purification process.

  • Poor Reproducibility: The variable amount of water absorbed will lead to inconsistent results between experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Weight of the compound is unstable and continuously increasing during weighing. The compound is rapidly absorbing atmospheric moisture.1. Use an analytical balance with a draft shield. 2. Minimize the time the container is open to the atmosphere. 3. Work quickly and efficiently. 4. Consider weighing the compound in a controlled environment, such as a glove box with low humidity.
The powder has formed hard clumps and is difficult to handle. The compound has absorbed a significant amount of moisture during storage or handling.1. If the clumping is minor, you may be able to break up the clumps with a clean, dry spatula inside a low-humidity environment. 2. For severely clumped material, it is recommended to discard it and use a fresh, properly stored sample to ensure accuracy.
Reaction yields are consistently low or the reaction fails to proceed as expected. The starting material may have degraded due to moisture absorption, leading to inaccurate stoichiometry and the presence of impurities.1. Verify the integrity of your starting material. If possible, analyze a small sample by an appropriate analytical method (e.g., NMR, LC-MS) to check for the presence of hydrolysis byproducts. 2. Always use a fresh, properly stored batch of the compound for critical reactions.
Unexpected peaks are observed in the analytical data (e.g., NMR, LC-MS) of the reaction mixture or purified product. These peaks could correspond to byproducts formed from the degraded starting material.1. Characterize the unexpected peaks to identify their structure. This can provide insights into the degradation pathway. 2. Review your handling and storage procedures for the starting material to prevent future degradation.

Experimental Protocols

Protocol 1: Proper Storage of 4-Chloro-2-methylpyrimidin-5-ol Salts

To maintain the integrity of your compound, adhere to the following storage protocol:

  • Container: Store the compound in its original, tightly sealed container. If the original container is compromised, transfer the compound to a clean, dry, airtight glass container with a secure cap.

  • Desiccation: Place the sealed container inside a desiccator containing a suitable desiccant, such as silica gel or anhydrous calcium sulfate. Ensure the desiccant is active (e.g., blue for silica gel).

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the container inside a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store the desiccator in a cool, dry place, away from direct sunlight and sources of heat.

Protocol 2: Accurate Weighing of Hygroscopic 4-Chloro-2-methylpyrimidin-5-ol Salts

This protocol minimizes exposure to atmospheric moisture during the weighing process:

  • Preparation: Ensure your spatula, weighing boat, and any other equipment that will come into contact with the compound are clean and completely dry.

  • Environment: Perform the weighing in an area with low humidity. If available, use a glove box with a controlled atmosphere.

  • Tare the Balance: Place the weighing boat on the analytical balance and tare it.

  • Rapid Transfer: Open the container of 4-Chloro-2-methylpyrimidin-5-ol, quickly transfer an approximate amount of the powder to the weighing boat using a clean, dry spatula, and immediately reseal the container.

  • Record the Weight: Close the draft shield of the balance and allow the reading to stabilize. Record the weight as quickly as possible.

  • Immediate Use: Use the weighed compound immediately in your experiment to prevent further moisture absorption.

Protocol 3: Dissolution of 4-Chloro-2-methylpyrimidin-5-ol Salts

The dissolution of hygroscopic powders can be challenging. Follow these steps for optimal results:

  • Solvent Preparation: Ensure your solvent is dry and of high purity. If necessary, use anhydrous solvents.

  • Vessel Preparation: Use a clean, dry reaction vessel.

  • Addition Order: Add the solvent to the reaction vessel first.

  • Controlled Addition: While stirring the solvent, add the weighed 4-Chloro-2-methylpyrimidin-5-ol powder in portions. This helps to prevent clumping and promotes rapid dissolution.

  • Inert Atmosphere: If the reaction is sensitive to moisture, perform the dissolution under an inert atmosphere (e.g., by bubbling nitrogen or argon through the solvent before and during the addition).

Visualization of Key Workflows

Workflow for Handling Hygroscopic Compounds

G Workflow for Handling Hygroscopic Compounds storage Proper Storage (Desiccator, Inert Atmosphere) weighing Accurate Weighing (Rapid, Controlled Environment) storage->weighing dissolution Correct Dissolution (Dry Solvent, Portion-wise Addition) weighing->dissolution reaction Reaction Setup dissolution->reaction analysis Analysis of Results reaction->analysis troubleshooting Troubleshooting (If issues arise) analysis->troubleshooting troubleshooting->storage Review Procedures G Potential Hydrolysis of 4-Chloro-2-methylpyrimidin-5-ol reactant 4-Chloro-2-methylpyrimidin-5-ol C₅H₅ClN₂O product 2-Methyl-4,5-dihydroxypyrimidine C₅H₆N₂O₂ reactant->product Hydrolysis water Water H₂O hcl Hydrochloric Acid HCl

Caption: Proposed hydrolysis pathway of 4-Chloro-2-methylpyrimidin-5-ol in the presence of water.

References

  • Pudukulathan, Z., & Lu, D. R. (2013). Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. Journal of Pharmaceutical Sciences, 102(4), 1334-1346. [Link]

Sources

Controlling regioselectivity in 4-Chloro-2-methylpyrimidin-5-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Regioselectivity & Reactivity Control Ticket Priority: High (Drug Discovery/Process Chemistry) Agent: Senior Application Scientist[1][2]

Introduction: The Substrate Architecture

Welcome to the technical support hub for 4-Chloro-2-methylpyrimidin-5-ol . This scaffold is deceptive; it appears simple, but it presents a classic "Ambident Reactivity" triad that frustrates standard medicinal chemistry workflows.

Your Core Challenges:

  • The

    
     Trap:  The C4-Chlorine is the intended electrophile, but the C5-Hydroxyl group (when deprotonated) acts as a powerful electron donor, electronically deactivating the ring.
    
  • The Alkylation Fork: The 5-OH competes with the ring nitrogens (N1/N3) for alkylating agents.[1]

  • The Catalyst Poison: Free hydroxyls and basic nitrogens can sequester Palladium during cross-coupling.[1]

This guide provides root-cause analysis and validated protocols to navigate these issues.

Module 1: Nucleophilic Aromatic Substitution ( )

User Issue: "I treated the substrate with an amine, but the reaction is stalled or requires forcing conditions that cause decomposition."

Root Cause Analysis

The reactivity of the C4-Cl is governed by the electronic state of the C5-OH.

  • Neutral State: The 5-OH is an Electron Donating Group (EDG) via resonance, but the pyrimidine ring is sufficiently electron-deficient to allow

    
    .[1][2]
    
  • Anionic State (Deprotonated): If you use a strong base (e.g., NaH, KOtBu) to scavenge the HCl formed, you generate the C5-phenolate anion . This anion is a massive electron donor (

    
    ).[1][2] It pushes electron density into the ring, effectively "turning off" the C4 position toward nucleophilic attack.
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
0% Conversion Base is too strong (deprotonating 5-OH).[1][2]Use a non-nucleophilic organic base (DIPEA) or no base (if amine is excess).[1][2]
Low Yield / Tars Temperature too high; competing hydrolysis.[1][2]Switch solvent to n-Butanol or IPA (protic solvents stabilize the transition state via H-bonding).[1][2]
Wrong Isomer Attack at C2 (rare but possible).[1][2]C2 is sterically protected by the methyl group and less electrophilic.[1] If observed, lower temp and ensure C4-Cl is not hydrolyzed.[1][2]
Decision Logic: Optimizing

SNAr_Logic Start Start: SNAr Reaction Check_OH Is 5-OH Protected? Start->Check_OH Protected Yes (OMe, OBn, OTBS) Check_OH->Protected Unprotected No (Free OH) Check_OH->Unprotected Reaction_Type Nucleophile Type? Protected->Reaction_Type Unprotected->Reaction_Type Amine Amine (R-NH2) Reaction_Type->Amine Reaction_Type->Amine Alkoxide Alkoxide (RO-) Reaction_Type->Alkoxide Reaction_Type->Alkoxide Soln_Prot Standard Conditions: THF/DIPEA or DMF/K2CO3 Amine->Soln_Prot Soln_Amine Protocol A: Use n-BuOH, Reflux (Acid Catalysis feasible) Amine->Soln_Amine Alkoxide->Soln_Prot Soln_Alkoxide CRITICAL STOP: 5-OH will deprotonate first. Must protect OH first. Alkoxide->Soln_Alkoxide

Caption: Decision matrix for selecting reaction conditions based on 5-OH protection status.

Module 2: Regioselective Alkylation (O- vs. N-Alkylation)

User Issue: "I tried to methylate the oxygen, but I isolated the N-methylated pyrimidone (or a mixture)."

Root Cause Analysis

The 5-hydroxypyrimidine anion is an ambident nucleophile .[1][2]

  • O-Alkylation (Kinetic/Hard): Favored by "Hard" electrophiles and conditions that preserve the aromaticity of the ring.[1][2]

  • N-Alkylation (Thermodynamic/Soft): Favored by "Soft" electrophiles and conditions where the resulting amide-like resonance (pyrimidone) is stabilized.[1][2]

The "Hard/Soft" Protocol Switch
TargetReagent ClassBase / AdditiveSolventMechanism
O-Alkyl (Ether)Hard Electrophiles: Alkyl Sulfates, Tosylates, ChloridesAg₂CO₃ (Silver effect)or Cs₂CO₃ Acetone or DMF Oxygen (hard center) attacks hard electrophile.[1][2] Ag+ assists halide departure.[1][2]
N-Alkyl (Amide)Soft Electrophiles: Alkyl Iodides (MeI), Benzyl BromidesNaH or LiHMDS THF or DMSO Nitrogen (soft center) attacks.[1][2] High dielectric solvents separate ion pairs, exposing N.
Standard Operating Procedure: Selective O-Alkylation

To avoid N-alkylation impurities:

  • Solvent: Acetone (anhydrous).[1][2]

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Silver Carbonate (
    
    
    
    , 1.1 equiv - Gold Standard for selectivity).
  • Electrophile: Methyl Iodide (1.1 equiv).[1][2] Note: While MeI is soft, the use of Ag salts forces O-alkylation by precipitating AgI.

  • Temp:

    
    . Do not heat unless necessary.[1][2]
    

Module 3: Palladium-Catalyzed Cross-Coupling (Suzuki)[1][2]

User Issue: "Suzuki coupling at C4 failed. Starting material recovered or dehalogenated."

Root Cause Analysis
  • Acidic Proton Poisoning: The 5-OH (

    
    ) consumes the base required for the Suzuki transmetallation step.[1][2]
    
  • Pd Coordination: The free hydroxyl and the pyrimidine nitrogens can form stable chelates with Pd(II), preventing reduction to the active Pd(0) species.

  • Dehalogenation: In alcoholic solvents with strong bases, hydrodehalogenation (replacing Cl with H) is a common side reaction for electron-deficient heterocycles.[1][2]

Optimized Workflow

Step 1: Protection (Mandatory for Scale-up) Do not attempt Suzuki on the free phenol unless screening.[1][2]

  • Recommended: Benzyl (Bn) or Methyl (Me) ether.[1][2]

  • Avoid: Acetates (labile under Suzuki base conditions).[1][2]

Step 2: The Coupling System

  • Catalyst:

    
     or 
    
    
    
    .[1][2] (Bis-phosphine ligands prevent N-coordination).[1][2]
  • Base:

    
     (mild, buffers pH).[1][2]
    
  • Solvent: Dioxane/Water (4:1).[1][2] The water is crucial for the boronic acid activation.

Suzuki Reaction Pathway[1][2][3][4][5]

Suzuki_Flow Substrate 4-Cl-5-OH-Pyrimidine Protect Step 1: Protection (BnBr, K2CO3) Substrate->Protect High Yield Direct Direct Coupling (Risky) Substrate->Direct Coupling Step 2: Suzuki (R-B(OH)2, Pd(dppf)Cl2) Protect->Coupling Prevents Poisoning Deprotect Step 3: Deprotection (H2, Pd/C or BBr3) Coupling->Deprotect Final Target Direct->Coupling Low Yield

Caption: Recommended synthetic route for C4-arylation via Suzuki coupling.

FAQs: Rapid Fire Troubleshooting

Q: Can I use the 5-OH to direct C4 substitution? A: No. Unlike Directed ortho-Metalation (DoM) where a group directs to the adjacent carbon, in


, the 5-OH is an electronic deactivator. It does not "guide" the incoming nucleophile; it repels it.

Q: I see a peak at M+16 in LCMS during


. What is it? 
A: Likely hydrolysis (C4-Cl 

C4-OH).[1][2] This happens if your solvent is "wet" DMSO or DMF and you use heating.[1] Switch to anhydrous n-Butanol.

Q: Why is C2-methyl stable? A: The C2-methyl is relatively acidic (


) but requires strong bases (LDA) to deprotonate.[1][2] Under standard 

or coupling conditions, it is inert. However, it provides steric bulk that further discourages C2 attack, effectively helping your C4 regioselectivity.

References

  • WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Explains the electronic influence of substituents on pyrimidine rings).

  • BenchChem. A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. (Data on N- vs O-alkylation selectivity). [2]

  • Journal of Organic Chemistry. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (Detailed mechanistic insight into amine nucleophiles). [2]

  • MDPI. Reactions of Polychlorinated Pyrimidines with DABCO. (Insights into C2 vs C4 reactivity patterns). [2]

Sources

Validation & Comparative

Technical Guide: HPLC Method Development for 4-Chloro-2-methylpyrimidin-5-ol Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The analysis of 4-Chloro-2-methylpyrimidin-5-ol (CMP) presents specific challenges typical of amphoteric nitrogen heterocycles. Unlike simple pyrimidines, the presence of the hydroxyl group at the C5 position introduces a phenolic character, creating a molecule with multiple ionization states dependent on pH.

  • The Challenge: Generic generic "scouting" gradients (e.g., Water/Acetonitrile with 0.1% Formic Acid) often result in severe peak tailing (

    
    ) and poor retention for CMP. This is due to the interaction between the protonated pyrimidine nitrogen and residual silanols on the column stationary phase, combined with the partial ionization of the hydroxyl group.
    
  • The Solution: A robust method requires strict pH control to lock the ionization state and high ionic strength to suppress secondary silanol interactions.

Chemical Profile[1][3][4][5][6]
  • Analyte: 4-Chloro-2-methylpyrimidin-5-ol[1]

  • Molecular Weight: 144.56 g/mol

  • pKa (Estimated):

    • 
       (Pyrimidine N): ~1.2 (Protonated form 
      
      
      
      Neutral)
    • 
       (C5-Hydroxyl): ~8.2 (Neutral 
      
      
      
      Anionic)
  • Critical Impurities:

    • Impurity A: 2-Methylpyrimidine-4,5-diol (Hydrolysis product)

    • Impurity B: 4,6-Dichloro-2-methylpyrimidin-5-ol (Over-chlorinated byproduct)

Comparative Method Analysis

We compared a standard "Generic Screening Method" against our "Optimized Development Method." The data below highlights why specific buffering is non-negotiable for this analyte.

Method A: The "Generic" Approach (Not Recommended)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)[2]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[3]

  • Mechanism: Relies on low pH (~2.7) from formic acid. However, formic acid provides low ionic strength, failing to mask column silanols effectively.

Method B: The Optimized Approach (Recommended)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP)

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol[4]

  • Mechanism: Phosphate buffer provides high ionic strength to suppress silanol activity. The pH of 2.5 ensures the C5-hydroxyl is fully protonated (neutral), driving hydrophobic retention, while the polar-embedded group prevents "phase collapse" in highly aqueous conditions.

Performance Data Comparison
ParameterMethod A (Generic Formic)Method B (Optimized Phosphate)Verdict
Retention Time (

)
2.4 min (Poor retention)5.8 min (Ideal retention)Method B allows separation from solvent front.
Tailing Factor (

)
1.8 (Severe tailing)1.05 (Symmetrical)Method B suppresses secondary interactions.
Theoretical Plates (

)
~4,500>12,000Method B provides sharper peaks.
Resolution (

) from Impurity A
1.2 (Co-elution risk)3.5 (Baseline separation)Method B is stability-indicating.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the system suitability parameters are not met, the mobile phase pH or column condition is likely the variable.

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Reagents: HPLC Grade Methanol, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water (20 mM). Adjust pH to 2.5 ± 0.05  using dilute Phosphoric Acid. Note: Precise pH adjustment is critical to keep the 5-OH group neutral.
    
  • Organic (Mobile Phase B): 100% Methanol.

  • Filtration: Filter both phases through a 0.22 µm nylon filter.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[3]

  • Column Temp: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 245 nm (Max absorption for chloropyrimidines) and 220 nm (for non-aromatic impurities).

  • Gradient Program:

Time (min)% Buffer (A)% Methanol (B)
0.0955
2.0955
12.04060
15.04060
15.1955
20.0955
Sample Preparation
  • Diluent: Mobile Phase A : Methanol (80:20). Do not use 100% ACN as diluent, as it may cause peak distortion for early eluting polar impurities.

  • Concentration: 0.5 mg/mL.

Method Development Logic & Mechanism

The following diagrams illustrate the decision-making process and the separation mechanism.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 4-Chloro-2-methylpyrimidin-5-ol CheckStructure Analyze Structure: Amphoteric (Basic N + Acidic OH) Start->CheckStructure InitialScreen Screen 1: 0.1% Formic Acid / ACN CheckStructure->InitialScreen EvalScreen Result: Tailing > 1.5? Low Retention? InitialScreen->EvalScreen FailPath Cause: Silanol Interaction & Partial Ionization EvalScreen->FailPath Yes Solution1 Strategy A: High pH (>9) (Risk: Silica Dissolution) FailPath->Solution1 Solution2 Strategy B: Low pH (2.5) + Buffer (Recommended) FailPath->Solution2 Mechanism Mechanism: 1. Protonate OH (Neutral) 2. K+ ions block Silanols Solution2->Mechanism FinalMethod Final Method: 20mM Phosphate pH 2.5 / MeOH Polar Embedded C18 Mechanism->FinalMethod

Caption: Decision logic prioritizing pH control and ionic strength to overcome amphoteric peak tailing.

Diagram 2: Separation Mechanism at pH 2.5

SeparationMech cluster_0 Mobile Phase (pH 2.5) cluster_1 Stationary Phase (C18) Analyte Analyte State: Ring N: Protonated (+) 5-OH: Protonated (Neutral) Silanol Residual Silanols (Si-OH) Analyte->Silanol Repulsion/Competition Ligand C18 Ligand Analyte->Ligand Hydrophobic Interaction Buffer Buffer Cation (K+) Buffer->Silanol Masking Effect

Caption: Mechanistic view of how Potassium (K+) buffer masks silanols while pH 2.5 keeps the 5-OH neutral for retention.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for pKa-based mobile phase selection).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 424447, 4-Chloro-2-methylpyrimidine. Retrieved from [Link] (Structural basis for method development).

  • Dolan, J. W. (2005). The Role of pH in LC Separations. LCGC North America. Retrieved from [Link] (Guidance on buffer selection for ionizable compounds).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Validation of polar-embedded phases for nitrogen heterocycles).

Sources

A Senior Application Scientist's Guide to Heterocyclic Intermediates: Benchmarking 4-Chloro-2-methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone, particularly in the development of targeted therapies such as kinase inhibitors. The strategic functionalization of this privileged heterocycle is paramount, and the choice of starting material can significantly impact the efficiency, cost, and novelty of a synthetic route. This guide provides an in-depth comparison of 4-Chloro-2-methylpyrimidin-5-ol against other common heterocyclic intermediates, offering insights into their relative performance in key synthetic transformations.

Introduction: The Strategic Importance of Pyrimidine Intermediates

The pyrimidine core is a recurring motif in a multitude of biologically active molecules, including several FDA-approved drugs. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases has made it a favored scaffold for the design of inhibitors targeting a range of signaling pathways implicated in cancer and inflammatory diseases. The strategic introduction of substituents onto the pyrimidine ring is a critical aspect of medicinal chemistry, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on 4-Chloro-2-methylpyrimidin-5-ol, a versatile building block, and benchmarks its utility against two widely used alternatives: 2,4-Dichloropyrimidine and 4,6-Dichloro-2-methylpyrimidine. The comparison will be framed within the context of synthesizing a hypothetical kinase inhibitor targeting the Janus kinase (JAK) family, a critical component of the JAK-STAT signaling pathway.

The Contenders: A Profile of Key Pyrimidine Intermediates

A thorough understanding of the electronic properties and steric factors of each intermediate is crucial for predicting their reactivity and selecting the optimal building block for a given synthetic challenge.

The Target: 4-Chloro-2-methylpyrimidin-5-ol
4-Chloro-2-methylpyrimidin-5-ol
  • Key Features: This intermediate possesses a single chlorine atom at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 5-position. The hydroxyl group is a key feature, offering a potential handle for further functionalization or influencing the reactivity of the chlorine atom through electronic effects. The methyl group provides a degree of steric hindrance and can also modulate the electronic nature of the ring.

  • Synthetic Accessibility: The synthesis of 4-Chloro-2-methylpyrimidin-5-ol can be envisioned starting from 2-methyl-4,5-pyrimidinediol, followed by a selective chlorination. While not as commonly commercially available as its dichlorinated counterparts, its synthesis is feasible in a laboratory setting.

The Workhorse: 2,4-Dichloropyrimidine
2,4-Dichloropyrimidine
  • Key Features: As a widely available and cost-effective building block, 2,4-dichloropyrimidine is a staple in medicinal chemistry.[1] It offers two reactive chlorine atoms at the 2- and 4-positions, which exhibit differential reactivity. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to the electronic influence of the two nitrogen atoms.[2] This differential reactivity allows for sequential and site-selective functionalization.

The Strategic Alternative: 4,6-Dichloro-2-methylpyrimidine
4,6-Dichloro-2-methylpyrimidine
  • Key Features: This isomer of dichloropyrimidine presents chlorine atoms at the 4- and 6-positions, which are electronically equivalent. The methyl group at the 2-position can influence the reactivity of the chloro-substituents and provides a point of differentiation from 2,4-dichloropyrimidine. The C4 and C6 positions on the pyrimidine ring are generally the most reactive towards nucleophilic substitution and cross-coupling.[2]

Head-to-Head Comparison: Performance in Key Cross-Coupling Reactions

To objectively assess the utility of these intermediates, we will consider their performance in two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These reactions are fundamental to the assembly of the core structures of many kinase inhibitors.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, which serves as the basis for our comparative analysis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Pyrimidine Intermediate, Boronic Acid/Amine, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst Inert atmosphere solvent Add Anhydrous Solvent catalyst->solvent heating Heat under Inert Atmosphere (e.g., 80-120 °C) solvent->heating monitoring Monitor Progress by TLC or LC-MS heating->monitoring Periodic sampling extraction Aqueous Work-up and Extraction monitoring->extraction Upon completion purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Forging the Core Scaffold

The Suzuki-Miyaura reaction is instrumental in creating C-C bonds, often used to append aryl or heteroaryl moieties to the pyrimidine core. For our hypothetical JAK inhibitor, this reaction could be employed to install a key recognition element for the kinase hinge region.

Experimental Protocol: Suzuki-Miyaura Coupling of Chloropyrimidines

  • Reaction Setup: To a dry Schlenk tube, add the chloropyrimidine intermediate (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand.

  • Solvent Addition: Add an anhydrous and degassed solvent system, such as 1,4-dioxane/water or toluene.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Performance Comparison: Suzuki-Miyaura Coupling

IntermediateTypical Catalyst SystemTemp (°C)Time (h)Yield (%)Comments
4-Chloro-2-methylpyrimidin-5-ol Pd(PPh₃)₄ / K₂CO₃80-10012-24Est. 60-80The electron-donating hydroxyl group may slightly decrease the reactivity of the C-Cl bond compared to dichloropyrimidines.
2,4-Dichloropyrimidine Pd(PPh₃)₄ / K₂CO₃80-1004-1270-95[3]Highly reactive at the C4 position. Sequential coupling is possible.
4,6-Dichloro-2-methylpyrimidine Pd(OAc)₂ / PPh₃ / K₃PO₄1006-1865-90Both chlorine atoms are reactive, potentially leading to diarylated products if stoichiometry is not controlled.

Causality Behind Experimental Choices: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings. The base is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system including water often accelerates the reaction. The lower reactivity of the C-Cl bond compared to C-Br or C-I necessitates higher temperatures and sometimes longer reaction times.[2]

Buchwald-Hartwig Amination: Introducing Key Pharmacophoric Elements

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which is essential for installing amine functionalities that can act as key hydrogen bond donors or acceptors in the active site of a kinase.

Experimental Protocol: Buchwald-Hartwig Amination of Chloropyrimidines

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the chloropyrimidine intermediate (1.0 mmol), the amine (1.2 mmol), a strong base such as NaOtBu or LiHMDS (1.4 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add an anhydrous and degassed solvent like toluene or 1,4-dioxane.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up and Purification: After completion, quench the reaction, perform an aqueous work-up, extract the product, and purify via column chromatography.

Performance Comparison: Buchwald-Hartwig Amination

IntermediateTypical Catalyst SystemTemp (°C)Time (h)Yield (%)Comments
4-Chloro-2-methylpyrimidin-5-ol Pd₂(dba)₃ / XPhos / NaOtBu90-11012-24Est. 50-75The acidic proton of the hydroxyl group may require an additional equivalent of base or protection prior to the reaction.
2,4-Dichloropyrimidine Pd₂(dba)₃ / XPhos / NaOtBu80-1002-880-98Excellent reactivity at the C4 position.
4,6-Dichloro-2-methylpyrimidine Pd₂(dba)₃ / XPhos / NaOtBu80-1104-1675-95Reactivity at both chloro-positions needs to be considered for selective mono-amination.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.[4][5] Bulky, electron-rich phosphine ligands like XPhos are essential for promoting the reductive elimination step and achieving high turnover numbers, especially with less reactive aryl chlorides.[6] The presence of a free hydroxyl group on 4-Chloro-2-methylpyrimidin-5-ol could potentially interfere with the reaction by consuming the base or coordinating to the palladium catalyst, which might necessitate a protection-deprotection sequence.

Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[7] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Small molecule inhibitors of JAKs have emerged as a successful therapeutic strategy. The pyrimidine scaffold is a common feature in many approved and investigational JAK inhibitors, where it often serves as a hinge-binding motif.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocates to nucleus and binds to DNA Gene_expression Gene Expression (Proliferation, Inflammation) DNA->Gene_expression Regulates transcription Cytokine Cytokine Cytokine->receptor Inhibitor Pyrimidine-based JAK Inhibitor Inhibitor->JAK Blocks ATP binding site

The JAK-STAT signaling pathway and the mechanism of action of a pyrimidine-based JAK inhibitor.

The intermediates discussed in this guide can be utilized to synthesize a variety of substituted pyrimidines that can be further elaborated into potent JAK inhibitors. For instance, the C4-position of the pyrimidine can be functionalized with an amine that interacts with the hinge region of the kinase, while the other positions can be modified to optimize selectivity and pharmacokinetic properties.

Conclusion and Future Outlook

The choice of a heterocyclic intermediate is a critical decision in the design and execution of a synthetic route for a drug candidate.

  • 2,4-Dichloropyrimidine remains the go-to choice for many applications due to its low cost, high reactivity at the C4 position, and well-established chemistry, allowing for rapid library synthesis and initial structure-activity relationship (SAR) studies.

  • 4,6-Dichloro-2-methylpyrimidine offers an alternative substitution pattern and can be a valuable tool for exploring different regions of chemical space and potentially overcoming intellectual property hurdles.

  • 4-Chloro-2-methylpyrimidin-5-ol , while less common and potentially requiring a more involved synthesis, presents unique opportunities. The hydroxyl group can serve as a synthetic handle for late-stage functionalization or can be a key pharmacophoric element itself. Its distinct substitution pattern allows for the exploration of novel chemical matter.

While direct experimental data for the performance of 4-Chloro-2-methylpyrimidin-5-ol in common cross-coupling reactions is currently limited in the public domain, the principles of heterocyclic reactivity suggest it is a viable and potentially advantageous intermediate for specific applications. As the demand for novel kinase inhibitors continues to grow, the exploration of less conventional building blocks like 4-Chloro-2-methylpyrimidin-5-ol will be crucial for the discovery of next-generation therapeutics. Further research into the reactivity and applications of this and other uniquely substituted pyrimidines is warranted to expand the toolkit of medicinal chemists.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, April 3).
  • Chemistry LibreTexts. (2023, June 30).
  • Benchchem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Beletskaya, I. P., & Cheprakov, A. V. (2012). The Buchwald–Hartwig Reaction: A Universal Method for C–N and C–O Bond Formation. Organometallics, 31(22), 7753–7808.
  • Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Anderson, S. C., & Handy, S. T. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 52(34), 4479–4481.

Sources

Unveiling the Solid-State Architecture of Pyrimidine Derivatives: A Comparative Guide to X-ray Crystallography Data

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry and drug development, pyrimidine and its derivatives represent a cornerstone of heterocyclic chemistry, forming the backbone of numerous therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Understanding the precise atomic arrangement in the solid state is therefore paramount. X-ray crystallography stands as the definitive technique for elucidating these structures, providing unparalleled insight into bond lengths, bond angles, and intermolecular interactions.

This guide delves into the crystallographic analysis of pyrimidine derivatives, with a specific focus on chloro- and methyl-substituted pyrimidinols. While a definitive crystal structure for 4-Chloro-2-methylpyrimidin-5-ol is not publicly available at the time of this publication, we will present a comprehensive analysis of a closely related analogue, 4,6-dichloro-5-methylpyrimidine[1]. This will serve as an illustrative case study to demonstrate the power of X-ray crystallography in characterizing such molecules and will be compared with other relevant pyrimidine structures to highlight the influence of substituent effects.

The Decisive Role of X-ray Crystallography

The journey from a synthesized compound to a potential drug candidate is paved with rigorous characterization. X-ray crystallography provides the atomic-level blueprint of a molecule in its crystalline form. This information is not merely academic; it has profound practical implications:

  • Absolute Configuration and Conformation: It provides unambiguous proof of the molecular structure, confirming the connectivity of atoms and their spatial arrangement.

  • Polymorphism Identification: Different crystalline forms (polymorphs) of the same compound can exhibit varied physicochemical properties, including solubility and bioavailability. X-ray diffraction is the gold standard for identifying and characterizing these polymorphs.

  • Structure-Activity Relationship (SAR) Studies: By revealing the precise geometry and electronic distribution, crystallographic data fuels the rational design of more potent and selective analogues.

  • Informing Formulation Development: Understanding the crystal packing and intermolecular interactions is crucial for designing stable and effective pharmaceutical formulations.

A Case Study: The Crystal Structure of 4,6-dichloro-5-methylpyrimidine

To illustrate the insights gained from X-ray crystallography, we will examine the published data for 4,6-dichloro-5-methylpyrimidine[1]. This compound shares key structural motifs with our primary topic of interest, namely a chlorinated and methylated pyrimidine ring.

Experimental Workflow: From Crystal to Structure

The determination of a crystal structure is a meticulous process that can be broadly divided into four key stages.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation A Synthesis & Purification B Single Crystal Growth A->B High Purity Sample C X-ray Diffraction B->C Suitable Single Crystal D Phase Problem & Model Building C->D Diffraction Pattern E Structural Refinement D->E Initial Structural Model F Structural Analysis & Validation E->F Refined Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step 1: Synthesis and Single Crystal Growth. The prerequisite for this technique is a high-quality single crystal. The synthesis of the target compound must yield a product of high purity. For 4,6-dichloro-5-methylpyrimidine, suitable crystals were obtained for analysis[1]. Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and often determined empirically.

Step 2: X-ray Diffraction Data Collection. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. For 4,6-dichloro-5-methylpyrimidine, data was collected at 293 K using Mo Kα radiation[1].

Step 3: Structure Solution and Refinement. The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data to obtain the final, accurate structure. For the title compound, the structure was solved using direct methods and refined using SHELXL software[1].

Step 4: Structural Analysis and Validation. The refined structure is then analyzed to determine bond lengths, bond angles, and intermolecular interactions. The quality of the final structure is assessed using various metrics, such as the R-factor.

Crystallographic Data for 4,6-dichloro-5-methylpyrimidine

The crystal structure of 4,6-dichloro-5-methylpyrimidine was determined to be in the monoclinic space group P21/n[1]. The key crystallographic parameters are summarized in the table below.

ParameterValue[1]
Chemical FormulaC₅H₄Cl₂N₂
Molecular Weight163.00
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.463 (5)
b (Å)7.827 (5)
c (Å)11.790 (5)
β (°)93.233 (5)
Volume (ų)687.6 (7)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.099

Comparative Analysis with Other Pyrimidine Derivatives

The structural features of 4,6-dichloro-5-methylpyrimidine can be compared with other pyrimidine derivatives to understand the influence of different substituents on the molecular geometry and crystal packing.

CompoundKey Structural FeaturesReference
Pyrimidine Planar ring structure.[2]
5-methylpyrimidine The methyl group causes minor distortions in the ring geometry.[2]
2-chloropyrimidine The chloro substituent influences the electronic distribution and intermolecular interactions.[2]
2-aminopyrimidine The amino group can participate in hydrogen bonding, significantly affecting the crystal packing.[2]

The presence of two chloro-substituents and a methyl group in 4,6-dichloro-5-methylpyrimidine will have a significant impact on its electronic properties and steric profile compared to the parent pyrimidine ring. The chloro groups are electron-withdrawing, which will affect the reactivity of the ring. In the crystal structure, molecules of 4,6-dichloro-5-methylpyrimidine are linked by C—H⋯N hydrogen bonds, forming inversion dimers[1]. This type of interaction is a common feature in the crystal packing of nitrogen-containing heterocyclic compounds.

Alternative Analytical Techniques

In the absence of single crystals suitable for X-ray diffraction, other analytical techniques can provide valuable structural information:

  • Powder X-ray Diffraction (PXRD): This technique is used for the analysis of polycrystalline materials and is particularly useful for phase identification, polymorphism screening, and determining the degree of crystallinity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR can provide detailed information about the connectivity and local environment of atoms within a molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

  • Vibrational Spectroscopy (IR and Raman): These techniques are sensitive to the functional groups present in a molecule and can be used to study intermolecular interactions.

While these techniques are powerful, they do not provide the direct, three-dimensional atomic coordinates that single-crystal X-ray diffraction offers.

Conclusion

X-ray crystallography is an indispensable tool in the characterization of pyrimidine derivatives, providing a wealth of structural information that is critical for drug discovery and development. The detailed analysis of the crystal structure of 4,6-dichloro-5-methylpyrimidine serves as a valuable case study, illustrating the experimental workflow and the type of insights that can be obtained. While the crystal structure of 4-Chloro-2-methylpyrimidin-5-ol remains to be determined, the principles and comparative data presented in this guide provide a solid framework for understanding the solid-state properties of this important class of compounds. Future crystallographic studies on this and related molecules will undoubtedly contribute to the rational design of new and improved therapeutic agents.

References

  • Furberg, S., Groth, P., & Smedsrud, B. (1979). Effect of substitution on pyrimidine. The crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, Series B, 33, 715-724. [Link]

  • Jeffrey, G. A., & Mootz, E. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & El-Husseiny, W. M. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2353-2362. [Link]

  • Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2016). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 107-108. [Link]

Sources

Comparative Stability of Hydroxy-Pyrimidines Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is fundamental to its successful application. The pyrimidine scaffold is a cornerstone in medicinal chemistry, but its stability can be significantly influenced by the substitution pattern.[1][2] This guide provides an in-depth comparative study on the stability of three key isomers—2-hydroxy-pyrimidine, 4-hydroxy-pyrimidine, and 5-hydroxy-pyrimidine—under forced acidic conditions. We will explore the underlying chemical principles governing their degradation, provide detailed experimental protocols for a comparative analysis, and present a framework for interpreting the resulting data.

Introduction: The Significance of Isomeric Position on Stability

Hydroxy-pyrimidines are prevalent motifs in a vast array of therapeutic agents. The position of the hydroxyl group not only dictates the molecule's biological interactions but also profoundly impacts its physicochemical properties, including its stability in different pH environments.[3] Acidic conditions are frequently encountered during drug formulation, manufacturing, and even physiological transit. Therefore, a comprehensive understanding of how a hydroxy-pyrimidine derivative behaves in an acidic milieu is critical for predicting shelf-life, ensuring formulation integrity, and avoiding the formation of potentially toxic degradants.[4]

This guide moves beyond a simple procedural outline to explain the causality behind the expected stability differences, grounding our experimental design in established principles of physical organic chemistry.

Theoretical Framework: Protonation, Tautomerism, and Degradation

The stability of hydroxy-pyrimidines in acid is intrinsically linked to the basicity of the ring nitrogens and the electronic influence of the hydroxyl substituent. The degradation pathway is generally accepted to be an acid-catalyzed hydrolysis of the pyrimidine ring.[5]

The Role of Acid Catalysis and Tautomerism

In acidic media, the first step is the protonation of one of the ring nitrogen atoms.[3] This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water. The position of the hydroxyl group influences which nitrogen is more basic and the degree to which the ring is activated toward hydrolysis.

Furthermore, 2- and 4-hydroxy-pyrimidines exist in a tautomeric equilibrium with their corresponding pyrimidone (lactam) forms, which are generally the predominant species in solution. 5-hydroxy-pyrimidine, however, primarily exists in the enol (lactim) form. This structural difference is a key determinant of their electronic properties and, consequently, their stability.

Proposed Mechanism of Acid-Catalyzed Hydrolysis

The general mechanism for degradation involves the following key steps:

  • Protonation: A ring nitrogen is protonated, increasing the ring's electrophilicity.

  • Nucleophilic Attack: A water molecule attacks one of the electrophilic ring carbons (typically C2, C4, or C6).

  • Ring Opening: The tetrahedral intermediate formed undergoes ring cleavage, typically through the breaking of an amide or imine bond.

  • Further Degradation: The initial ring-opened product can undergo further hydrolysis to yield smaller, more stable molecules like β-amino acids, ammonia, and carbon dioxide.[6]

Acid_Hydrolysis_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening cluster_3 Step 4: Final Products A Hydroxy-pyrimidine B Protonated Pyrimidine A->B + H+ C Tetrahedral Intermediate B->C + H2O D Ring-Opened Intermediate C->D Hydrolysis E β-Alanine, NH3, CO2 D->E Further Degradation

Caption: Generalized pathway for acid-catalyzed hydrolysis of the pyrimidine ring.

Hypothesis on Comparative Stability

Based on electronic principles, we can hypothesize the relative stability of the three isomers:

  • 5-Hydroxy-pyrimidine: The -OH group at the 5-position acts primarily as an electron-donating group through resonance, increasing the electron density of the ring. This effect can partially counteract the electron-withdrawing nature of the ring nitrogens, making the ring less susceptible to nucleophilic attack after protonation. It is therefore hypothesized to be the most stable isomer.

  • 2- and 4-Hydroxy-pyrimidine (Pyrimidones): In their dominant lactam forms, the carbonyl group is strongly electron-withdrawing. This effect, combined with protonation, significantly increases the electrophilicity of the ring carbons, particularly the carbonyl carbon itself. The 4-pyrimidone is often considered more susceptible to nucleophilic attack at the C2 and C6 positions due to the electronic arrangement. Therefore, 4-hydroxy-pyrimidine is hypothesized to be the least stable, followed by 2-hydroxy-pyrimidine.

Predicted Stability Order: 5-Hydroxy-pyrimidine > 2-Hydroxy-pyrimidine > 4-Hydroxy-pyrimidine

Experimental Design for Comparative Analysis

To test our hypothesis, a forced degradation study is designed. Such studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4] The objective is to subject all three isomers to identical acidic stress and monitor their degradation over time using a validated High-Performance Liquid Chromatography (HPLC) method.

Experimental_Workflow prep Sample Preparation (3 Isomers in 0.1 M HCl) stress Stress Condition (Incubate at 60°C) prep->stress sampling Time Point Sampling (t=0, 2, 4, 8, 24h) stress->sampling neutralize Neutralization (Quench with NaOH) sampling->neutralize hplc HPLC-UV Analysis (Quantify Parent Peak) neutralize->hplc data Data Analysis (Calculate % Degradation, Rate Constant k, Half-life t½) hplc->data compare Comparative Stability Assessment data->compare

Sources

Safety Operating Guide

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Analysis

4-Chloro-2-methylpyrimidin-5-ol is a solid, crystalline, or powdered substance.[1][2] Due to its chemical structure—a chlorinated pyrimidine—and data from similar molecules like 2-Chloro-4-methylpyrimidine, we must assume it presents significant hazards. The primary, immediate risks are:

  • Skin Irritation (Category 2): Assumed to cause skin irritation upon contact.[1][2][3][4][5][6]

  • Serious Eye Irritation (Category 2): Assumed to cause serious, potentially damaging, eye irritation.[1][2][3][4][5][6]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust may cause respiratory irritation.[1][3]

The lack of comprehensive toxicity data necessitates treating this compound with a high degree of caution. Therefore, all handling procedures must be designed to prevent direct contact and inhalation. The following workflow illustrates the foundational logic for risk assessment and subsequent PPE selection.

cluster_assessment Risk Assessment cluster_controls Control & Protection Strategy A Identify Compound: 4-Chloro-2-methylpyrimidin-5-ol B Review Analog Safety Data: (e.g., 2-Chloro-4-methylpyrimidine) A->B Consult C Identify Primary Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) B->C Extract Data D Analyze Operational Risk: - Scale of work - Potential for dust/aerosol generation - Duration of handling C->D Inform E Primary Engineering Control: Certified Chemical Fume Hood D->E Mandates F Select Task-Specific PPE E->F Supplements G Proceed with Safe Handling Protocol F->G Enables

Caption: Risk Assessment and Control Workflow.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE must be matched to the scale and nature of the operation.

Data Presentation: PPE Requirements by Scale of Operation
PPE ItemSmall Scale (<1g, Non-aerosol generating)Medium Scale (1-10g)Large Scale (>10g) or Aerosol-Generating Work
Eye/Face Protection ANSI Z87.1-compliant safety goggles.Safety goggles AND a full-face shield.[7][8]Safety goggles AND a full-face shield.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Double-gloved nitrile gloves.Heavy-duty nitrile or neoprene gloves over inner nitrile gloves.
Body Protection Fully-buttoned laboratory coat with tight cuffs.Chemical-resistant laboratory coat.Chemical-resistant apron over a chemical-resistant lab coat.[8][9]
Respiratory Protection Work exclusively in a certified chemical fume hood.Work exclusively in a certified chemical fume hood.Work in a certified chemical fume hood. A NIOSH-approved respirator with an organic vapor/particulate cartridge may be required for cleanup of large spills.[1][4][10]
Experimental Protocols: Detailed PPE Selection and Use

Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against fine dust.[1][4] For any procedure with a risk of splashing (e.g., dissolving the compound) or for handling quantities greater than 1 gram, a full-face shield must be worn in addition to goggles.[8]

Hand Protection: Nitrile gloves provide a suitable barrier for incidental contact.[9][10]

  • Inspection: Before every use, visually inspect gloves for tears, pinholes, or signs of degradation.

  • Donning: Ensure hands are clean and dry before donning gloves. Pull the cuff of the glove over the cuff of the lab coat sleeve to create a seal.[11]

  • During Use: Change gloves immediately if contamination is suspected. For continuous work, it is best practice to change gloves every 30-60 minutes to prevent permeation.[11]

  • Doffing: Remove gloves without touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated hazardous waste container.

Body Protection: A clean, fully-buttoned laboratory coat is the minimum requirement.[1][10] For larger-scale operations, a chemical-resistant (e.g., coated polypropylene) apron should be worn over the lab coat to provide an additional barrier against spills. Protective apparel should never be worn outside the laboratory area.[11]

Respiratory Protection: The primary method of respiratory protection is an engineering control.

  • Mandatory Fume Hood Use: All weighing and handling of 4-Chloro-2-methylpyrimidin-5-ol must be performed inside a certified chemical fume hood.[10][12]

  • Fume Hood Verification: Before starting work, verify that the fume hood's certification is current and that the airflow monitor indicates it is functioning correctly.

  • Respirator Use: In the rare event of a fume hood failure or a large spill, personnel trained in respirator use must don a NIOSH-approved air-purifying respirator fitted with combination organic vapor and P100 particulate cartridges.[4][8]

Emergency Procedures: Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Remove all contaminated clothing while washing. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[1][3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (if trained to do so). Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[3] Seek immediate medical attention.

Spill Response Protocol

The response to a spill is dictated by its size. The following decision tree outlines the correct procedure.

A Spill Occurs B Assess Scale & Risk Is it >10g or has it created a large dust cloud? A->B C Minor Spill Protocol B->C No D Major Spill Protocol B->D Yes E 1. Alert personnel in immediate area. 2. Don full PPE (double gloves, goggles, face shield, lab coat). 3. Cover spill with absorbent material (vermiculite, sand). 4. Carefully scoop material into a labeled hazardous waste container. 5. Decontaminate area with a suitable solvent, followed by soap and water. 6. Collect all cleaning materials as hazardous waste. C->E F 1. EVACUATE the immediate area. 2. Alert laboratory supervisor and call institutional Emergency Response. 3. Restrict access to the area. 4. Provide SDS information to responders. D->F

Caption: Chemical Spill Response Decision Tree.

Decontamination and Waste Disposal Plan

Proper disposal is a critical final step in the safe handling workflow. All waste generated from handling this compound is considered hazardous.

Operational Plan for Disposal

  • Waste Segregation:

    • Solid Waste: All unused or waste chemical, along with any grossly contaminated items (e.g., weigh boats, scoopulas), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Contaminated PPE: Used gloves, disposable aprons, and other contaminated protective equipment must be placed in a separate, sealed, and labeled hazardous waste container. Do not mix with general laboratory trash.

    • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "4-Chloro-2-methylpyrimidin-5-ol," and the associated hazards (Irritant).

  • Disposal Request: Once a waste container is full, it must be disposed of through your institution's Environmental Health & Safety (EHS) department.[13] Follow all local and national regulations for chemical waste disposal.[10][14]

  • Decontamination:

    • Equipment: Non-disposable equipment (glassware, spatulas) should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol or isopropanol) in a fume hood, followed by a thorough wash with soap and water. The initial solvent rinse must be collected as hazardous waste.

    • Work Surfaces: The work surface within the fume hood should be wiped down with a solvent-dampened towel, followed by a soap and water cleaning. The towel must be disposed of as solid hazardous waste.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 4-Chloro-2-methylpyrimidin-5-ol, ensuring a safe and productive laboratory environment.

References

  • 4 - SAFETY DATA SHEET. (2024, February 10). Google.
  • 4 - SAFETY DATA SHEET. (2013, November 1). Fisher Scientific.
  • Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Safety data sheet. (2026, January 20). BASF.
  • 4-Chloro-2-methylpyridine SDS, 3678-63-5 Safety Data Sheets. ECHEMI.
  • 4 - SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). NIOSH.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine Safety Data Sheets. Echemi.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Personal Protective Equipment Requirements. (2021, June 1). Stanford University.
  • Safety data sheet. (2019, May 16). CPAChem.
  • Chemical Waste. Environmental Health & Safety (EHS) - The University of Texas at Austin.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.